1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278304 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-73-3 | |
| Record name | 6329-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. This document details a common synthetic route from its ketone precursor and outlines the analytical techniques used for its structural elucidation and purity assessment.
Introduction
This compound, also known as 1-(3,4-methylenedioxyphenyl)ethanol, is a secondary alcohol containing the benzodioxole moiety. This structural feature is present in numerous biologically active molecules and natural products, making this compound a key building block in organic synthesis. Its synthesis is most commonly achieved through the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone.
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of 1-(1,3-benzodioxol-5-yl)ethanone. A widely used and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Reaction Scheme
Figure 1: Synthesis of this compound via reduction.
Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone
This protocol is a general guideline based on standard procedures for the reduction of acetophenones.[1][2][3] Researchers should optimize the conditions for their specific setup.
Materials:
-
1-(1,3-benzodioxol-5-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25 equivalents, but a slight excess is often used) to the cooled solution in portions. Monitor the reaction for any temperature increase and control the addition rate to maintain the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a standard of the starting ketone.[1] The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Be aware of hydrogen gas evolution.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization of this compound
The structure and purity of the synthesized compound are confirmed using various spectroscopic and physical methods.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6329-73-3 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Physical Form | Solid | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | Doublet | 3H | -CH₃ |
| ~4.8 | Quartet | 1H | -CH(OH)- |
| ~5.9 | Singlet | 2H | -O-CH₂-O- |
| ~6.7-6.9 | Multiplet | 3H | Aromatic protons |
| Variable | Singlet (broad) | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH)- |
| ~101 | -O-CH₂-O- |
| ~106-120 | Aromatic CH |
| ~140-148 | Aromatic quaternary carbons |
Note: These are predicted values based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (alcohol) |
| ~2900-3000 | C-H stretch (aromatic and aliphatic) |
| ~1250 and ~1040 | C-O stretch (ether, from benzodioxole) |
| ~1490 and ~1440 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 151 | [M - CH₃]⁺ |
| 137 | [M - C₂H₅O]⁺ |
| 123 | [M - C₃H₅O]⁺ |
Experimental and Characterization Workflow
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined a reliable and straightforward method for the synthesis of this compound via the reduction of its corresponding ketone. The provided characterization data, including spectroscopic and physical properties, will aid researchers in confirming the identity and purity of the synthesized compound. This valuable intermediate serves as a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
Spectroscopic and Structural Elucidation of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This compound, featuring a benzodioxole moiety, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of this functional group in numerous biologically active molecules. This document is intended to serve as a core resource for researchers engaged in the synthesis, identification, and development of related compounds.
Core Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| H-α (CH-OH) | ~4.8 - 5.0 | Quartet | ~6.5 | Methine proton adjacent to hydroxyl and aromatic ring |
| H-β (CH₃) | ~1.4 - 1.6 | Doublet | ~6.5 | Methyl protons |
| Ar-H | ~6.7 - 6.9 | Multiplet | - | Aromatic protons |
| O-CH₂-O | ~5.9 - 6.0 | Singlet | - | Methylene protons of the dioxole ring |
| -OH | Variable | Singlet (broad) | - | Hydroxyl proton |
| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |
| C-α (CH-OH) | ~70 - 75 | Methine carbon |
| C-β (CH₃) | ~20 - 25 | Methyl carbon |
| Ar-C | ~105 - 148 | Aromatic carbons |
| O-CH₂-O | ~100 - 102 | Methylene carbon of the dioxole ring |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Dioxole Ring) |
| 1040 - 1020 | Strong | Symmetric C-O-C Stretch (Dioxole Ring) |
| 1100 - 1000 | Strong | C-O Stretch (Secondary Alcohol) |
Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| m/z | Ion | Fragmentation Pathway |
| 166 | [M]⁺ | Molecular Ion |
| 151 | [M - CH₃]⁺ | Loss of a methyl radical |
| 148 | [M - H₂O]⁺ | Dehydration |
| 137 | [M - C₂H₅O]⁺ | Cleavage of the ethanol side chain |
| 123 | [C₇H₇O₂]⁺ | Benzodioxole fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
Spectral width: 0 to 200 ppm.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.
-
Parameters:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
1. Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct injection, introduce a small volume (1-2 µL) of the solution into the ion source.
2. Data Acquisition:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-injection EI-MS system.
-
Parameters (for GC-MS):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their own detailed findings.
An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties
This compound, also known as methylpiperonyl alcohol, is a secondary alcohol containing a benzodioxole moiety. This structural feature is present in various naturally occurring and synthetic compounds with significant biological activities.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₉NO₅[2] |
| Molecular Weight | 166.17 g/mol [1] | 211.17 g/mol [2] |
| CAS Number | 6329-73-3[1] | 159873-64-0[2] |
| Appearance | Solid[1] | Not specified |
| Melting Point | Not specified | 86 - 90 °C[2] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not available, data for the core 1,3-benzodioxole structure and related compounds can be used for interpretation.
Table 2: Key Spectroscopic Features for the Identification of this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring (O-CH₂-O), the methine proton of the alcohol (CH-OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). |
| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the methine carbon bearing the hydroxyl group, and the methyl carbon. The carbon attached to the oxygen of the hydroxyl group is expected to have a chemical shift in the range of 50-80 ppm.[3][4] |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-O stretching absorption around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands. Characteristic peaks for the methylenedioxy group. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of water (M-18), a methyl group (M-15), or cleavage of the bond adjacent to the alcohol. |
Chemical Reactivity and Synthetic Protocols
As a secondary alcohol, this compound is expected to undergo typical reactions such as oxidation, esterification, and etherification. The benzodioxole ring is generally stable under these conditions but can influence the reactivity of the side chain.
Synthesis
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).
Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone with Sodium Borohydride [5][6][7]
-
Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction: Continue stirring the reaction mixture at 0 °C for a specified time (typically 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Synthesis of this compound.
Oxidation
Oxidation of this compound will yield the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone. Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Setup: In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).
-
Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM dropwise to the PCC suspension.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filtrate with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be further purified by chromatography or distillation.
Caption: Oxidation of this compound.
Esterification
The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives. The Fischer esterification is a common method.
Experimental Protocol: Fischer Esterification with Acetic Acid [2][8][9]
-
Mixing Reagents: In a round-bottom flask, combine this compound (1 equivalent), acetic acid (in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the removal of water can drive it to completion.
-
Workup: After cooling, dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are limited, the benzodioxole moiety is a well-known pharmacophore found in numerous biologically active compounds.
Derivatives of 1,3-benzodioxole have shown a wide range of pharmacological activities, including antidiabetic, anti-inflammatory, and analgesic properties.[2][10] For instance, certain benzodioxole derivatives have been investigated as potent α-amylase inhibitors, suggesting potential applications in the management of diabetes.[10] Furthermore, related structures have been explored as intermediates in the synthesis of pharmaceuticals. For example, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol serves as a key intermediate in the development of anti-inflammatory and analgesic drugs.[2]
The structural similarity of this compound to these active compounds suggests that it could serve as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Further research is warranted to explore its specific biological effects and potential involvement in cellular signaling pathways.
Caption: Key aspects of this compound.
Safety Information
This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]
- 9. 1,3-Benzodioxole-5-ethanol, alpha-methyl- | C10H12O3 | CID 95505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, serves as a pivotal precursor in the synthesis of a diverse array of organic molecules. Its unique structure, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, is a common pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile building block, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors. The 1,3-benzodioxole ring system is found in a variety of natural products and synthetic compounds with applications ranging from pharmaceuticals to agrochemicals.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 6329-73-3 | [2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data |
| ¹H NMR | Data available but requires specific literature retrieval. |
| ¹³C NMR | Data available but requires specific literature retrieval. |
| IR | Data available but requires specific literature retrieval. |
| Mass Spectrometry | Data available but requires specific literature retrieval. |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-methylenedioxyacetophenone or acetopiperone). Enantioselective reduction methods are of particular interest for the synthesis of chiral drugs.
Experimental Protocol: Microbial Reduction of 1-(1,3-benzodioxol-5-yl)ethanone
A highly efficient and environmentally friendly method for the synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol utilizes whole-cell biocatalysis.
Reaction Scheme:
Caption: Biocatalytic reduction of 1-(1,3-benzodioxol-5-yl)ethanone.
Materials and Reagents:
-
1-(1,3-benzodioxol-5-yl)ethanone
-
Lactobacillus paracasei culture
-
Appropriate growth medium (e.g., MRS broth)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cultivate Lactobacillus paracasei in a suitable growth medium until a sufficient cell density is reached.
-
Harvest the bacterial cells by centrifugation and wash with a buffer solution.
-
Resuspend the cells in a reaction buffer.
-
Add 1-(1,3-benzodioxol-5-yl)ethanone to the cell suspension.
-
Incubate the reaction mixture under optimized conditions of temperature and pH.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-(1,3-benzodioxol-5-yl)ethanol by column chromatography if necessary.
| Product | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-1-(1,3-benzodioxol-5-yl)ethanol | High | >99% | (Implied from similar microbial reductions) |
Table 3: Quantitative Data for Microbial Reduction
Key Synthetic Transformations of this compound
This secondary alcohol is a versatile precursor for several key transformations, including oxidation to the corresponding ketone, dehydration to the vinyl derivative, and as a building block in the synthesis of complex molecules.
Oxidation to 1-(1,3-benzodioxol-5-yl)ethanone
The oxidation of this compound regenerates the ketone, a valuable intermediate in its own right. Several methods are available, from classic chromium-based reagents to greener, modern alternatives.
Caption: Oxidation of the secondary alcohol to the corresponding ketone.
PCC is a widely used reagent for the oxidation of secondary alcohols to ketones under mild conditions.[2][3][4][5]
Materials and Reagents:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1 equivalent) in anhydrous DCM at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude 1-(1,3-benzodioxol-5-yl)ethanone by column chromatography on silica gel.
| Oxidizing Agent | Solvent | Typical Yield | Reference |
| PCC | DCM | Good to Excellent | [3][5] |
| TEMPO/NaOCl | Biphasic | High | [6] |
| Thioxanthenone/Air (photochemical) | DMSO | Good | [7] |
Table 4: Comparison of Oxidation Methods for Secondary Benzylic Alcohols
Dehydration to 5-Vinyl-1,3-benzodioxole
Acid-catalyzed dehydration of this compound provides 5-vinyl-1,3-benzodioxole, a valuable monomer and intermediate in organic synthesis.[8][9]
Caption: Acid-catalyzed dehydration to form the corresponding vinyl derivative.
Materials and Reagents:
-
This compound
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
A high-boiling point solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-vinyl-1,3-benzodioxole by vacuum distillation.
| Catalyst | Solvent | Typical Yield | Reference |
| p-Toluenesulfonic acid | Toluene | High | [8] |
| Acidic Resin | None (liquid phase) | High | [9] |
Table 5: Conditions for Dehydration of 1-Phenylethanol Analogs
Applications in the Synthesis of Bioactive Molecules
The 1,3-benzodioxole scaffold is present in numerous pharmaceuticals and agrochemicals. This compound is a key precursor for the synthesis of several important classes of compounds.
Synthesis of Stiripentol Analogues
Stiripentol is an antiepileptic drug, and the synthesis of its analogues is an active area of research.[10][11][12] The synthesis of these analogues often involves the construction of an α,β-unsaturated ketone intermediate, which is then reduced to the corresponding allylic alcohol. While many reported syntheses start from piperonal (1,3-benzodioxole-5-carbaldehyde), a synthetic route starting from this compound can be envisaged.
Caption: A plausible synthetic workflow for stiripentol analogues.
Synthesis of Auxin Receptor Agonists
Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, which are important for promoting root growth in plants.[13][14] While the reported syntheses of N-(benzo[d][7][15]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives start from benzo[d][7][15]dioxol-5-amine, the versatile chemistry of the 1,3-benzodioxole ring system suggests that this compound could be a potential starting material for the synthesis of other novel auxin analogues.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from the corresponding ketone and its ability to undergo key transformations such as oxidation and dehydration make it a strategic starting material for a variety of target molecules. The presence of the 1,3-benzodioxole moiety in its structure provides a direct entry into the synthesis of biologically active compounds, including analogues of the antiepileptic drug stiripentol and potential auxin receptor agonists. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate its use in research and development, empowering scientists to explore new synthetic pathways and discover novel bioactive molecules.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 8. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of novel stiripentol analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 14. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Identity and Properties
This compound is a secondary alcohol derivative of benzodioxole. While it is commercially available for research purposes, detailed experimental data for this specific molecule is not extensively documented in public literature.[1]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 6329-73-3 | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |
| SMILES | CC(O)c1ccc2OCOc2c1 | |
| Flash Point | Not applicable |
Experimental Protocol: Synthesis via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with a methyl Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Methylmagnesium bromide (CH₃MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: A solution of piperonal in anhydrous diethyl ether or THF is added to the flask. The flask is then cooled in an ice bath.
-
Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of piperonal. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualizations
Diagram 1: Synthesis of this compound via Grignard Reaction
Caption: Synthetic pathway for this compound.
Diagram 2: General Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of the synthesized compound.
Biological Activity and Signaling Pathways
There is currently a lack of specific, publicly available information detailing the biological activity or the involvement of this compound in any particular signaling pathways. Compounds containing the 1,3-benzodioxole moiety are known to exhibit a wide range of biological activities, and this compound could be a subject for further investigation in drug discovery and development.
References
molecular weight and formula of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known characteristics of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a member of the benzodioxole family of compounds, which are noted for their presence in natural products and their diverse biological activities.
Core Compound Data
This compound is a secondary alcohol derivative of methylenedioxybenzene. While detailed experimental data for this specific compound is not extensively available in public literature, its fundamental properties can be summarized. The compound is known to be a solid at room temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Physical Form | Solid |
Synthesis Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)ethanone
A plausible and commonly employed synthetic route to this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, using a mild reducing agent such as sodium borohydride (NaBH₄). The following is a detailed experimental protocol adapted from established procedures for the reduction of acetophenones.[1][2][3]
Materials and Reagents:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%) or Methanol
-
3M Hydrochloric acid (HCl) or other dilute acid
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in 95% ethanol or methanol. The concentration can be in the range of 0.25 M.[4] Begin stirring the solution.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. An excess of NaBH₄ is typically used to ensure complete reaction.[2][3] The molar ratio of NaBH₄ to the ketone can be 2:1.[3] The reaction is exothermic, so maintain the temperature below 50°C.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15-30 minutes after the addition of NaBH₄ is complete.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[3]
-
Quenching the Reaction: After the reaction is complete, cautiously and slowly add 3M hydrochloric acid to the mixture to neutralize the excess NaBH₄ and the borate esters formed.[1][2] This step will result in the evolution of hydrogen gas and should be performed in a well-ventilated fume hood.
-
Work-up and Extraction:
-
If ethanol was used as the solvent, it is advisable to reduce the volume of the solvent by heating or using a rotary evaporator until two layers form.[1][2]
-
Cool the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.[1][2] Perform the extraction two to three times to maximize product recovery.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.
Spectroscopic and Physical Data
Biological Activity and Signaling Pathways
There is currently a lack of specific studies in the public domain detailing the biological activity or the engagement in signaling pathways of this compound. However, the benzodioxole moiety is a key structural feature in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological applications, including as potential antidiabetic and anticancer agents, and as inverse agonists of the C5a receptor. Further research is required to determine if this compound exhibits any significant biological effects.
Logical Relationship Diagram for Synthesis
Caption: Logical relationship of reactants to product in the synthesis.
References
Technical Guide: Solubility and Stability of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, is a molecule of interest in medicinal chemistry and organic synthesis due to the presence of the biologically significant 1,3-benzodioxole moiety. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. Inconsistent or poor solubility can hinder formulation and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound. It is intended to serve as a valuable resource for researchers by consolidating key information and presenting detailed experimental protocols for its analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₃ | PubChem |
| Molecular Weight | 166.17 g/mol | PubChem |
| CAS Number | 6329-73-3 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)ethanol | PubChem |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the structural features of the molecule—a polar alcohol group and a largely non-polar benzodioxole ring system—a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests that the compound will exhibit limited solubility in polar protic solvents like water and greater solubility in organic solvents.
Table of Predicted Solubilities:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic benzodioxole moiety is expected to dominate, limiting solubility despite the presence of a hydrogen-bonding alcohol group. |
| Ethanol | Soluble | The ethanol molecule has both polar (hydroxyl group) and non-polar (ethyl group) characteristics, making it a good solvent for this compound. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Chloroform | Soluble | As a non-polar organic solvent, chloroform is expected to readily dissolve the compound. |
| Ether | Soluble | Diethyl ether is a common non-polar solvent in which many organic solids are soluble. |
Stability Profile and Forced Degradation Studies
The 1,3-benzodioxole ring is generally stable but can be susceptible to degradation under strongly acidic or basic conditions. The secondary benzylic alcohol moiety is prone to oxidation to the corresponding ketone and can undergo dehydration under certain acidic conditions.
Expected Degradation Pathways:
-
Acidic Conditions: Potential for dehydration to form a styrenic derivative or etherification in the presence of alcoholic solvents. The benzodioxole ring may also be susceptible to opening under harsh acidic conditions.
-
Basic Conditions: Generally expected to be stable, although strong bases could deprotonate the hydroxyl group.
-
Oxidative Conditions: The secondary alcohol is susceptible to oxidation to form 1-(1,3-benzodioxol-5-yl)ethanone.
-
Thermal Stress: Decomposition at elevated temperatures is possible, with the specific degradation products being dependent on the temperature and atmosphere.
-
Photolytic Stress: The aromatic system may absorb UV light, potentially leading to photodecomposition.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Forced Degradation Study and Stability-Indicating HPLC Method Development
This protocol describes the process of subjecting the compound to various stress conditions to induce degradation and subsequently developing an HPLC method capable of separating the parent compound from its degradation products.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Solid State | 80°C | 48 hours |
| Photolytic | ICH Q1B compliant light source | Room Temperature | As per guidelines |
Typical HPLC Method Parameters for Benzodioxole Derivatives:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for understanding its likely behavior based on its chemical structure and the properties of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data for their specific applications. A thorough characterization of these properties is a critical step in the successful development of any new chemical entity for pharmaceutical or other applications. Further studies are warranted to definitively quantify the solubility in various pharmaceutically relevant solvents and to fully elucidate the degradation pathways under various stress conditions.
Crystal Structures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crystallographic Data of 1,3-Benzodioxole Derivatives
The following tables summarize the key crystallographic data for several derivatives of 1,3-benzodioxole, providing a comparative overview of their structural parameters.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | C₉H₉N₃O₂S | Monoclinic | P2₁/c | 4 | [1][2] | ||||
| 1-(1,3-Benzodioxol-5-yl)ethanone | C₉H₈O₃ | - | - | [3] | |||||
| 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | C₁₃H₁₂N₂O₃ | Monoclinic | P2₁/n | 7.3322(5) | 8.0341(5) | 19.4479(14) | 95.775(2) | 4 | [4] |
Note: Detailed lattice parameters for [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea and 1-(1,3-Benzodioxol-5-yl)ethanone were not fully detailed in the provided search results abstracts.
Key Structural Features and Interactions
[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea: The supramolecular structure of this thiosemicarbazone derivative is primarily governed by hydrogen bonding and π–π stacking interactions, which lead to the formation of dimeric structures.[1][2] The bond lengths and angles are typical for thiosemicarbazone groups.[1][2]
1-(1,3-Benzodioxol-5-yl)ethanone: In this ketone derivative, the dihedral angle between the mean planes of the benzene and dioxole rings is 1.4 (8)°.[3] The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains.[3] Weak π–π interactions are also observed, with a distance of 3.801 (9) Å between the centroids of adjacent benzene rings.[3]
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: This imidazole derivative exhibits a three-dimensional network in the crystal lattice stabilized by intermolecular hydrogen bonds.[4]
Experimental Protocols
Synthesis and Crystallization
[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea .[1][2]
-
Synthesis: Piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) were dissolved in ethanol.
-
The mixture was stirred under reflux for 2 hours.
-
After cooling, the solvent was removed.
-
The resulting solid was recrystallized from an ethanol/dichloromethane mixture.
-
Crystallization: Yellowish crystals suitable for X-ray diffraction were grown by slow evaporation over a period of two weeks.
X-ray Diffraction Analysis
For the analyzed derivatives, single-crystal X-ray diffraction was the primary method for structure determination. The general workflow for such an analysis is depicted below. Data collection is typically performed on a diffractometer equipped with a suitable X-ray source. The collected data is then processed, and the structure is solved and refined using specialized software packages such as SHELX.[4]
Workflow for Crystallographic Analysis
References
literature review on 1,3-benzodioxole derivatives
An In-depth Technical Guide to 1,3-Benzodioxole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a vital heterocyclic scaffold present in numerous natural products, such as safrole from sassafras oil.[1][2] Its unique structure, featuring a benzene ring fused to a five-membered dioxole ring, confers significant chemical stability and diverse reactivity.[3] This scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and plant growth-regulating properties.[4][5][6] The versatility of the 1,3-benzodioxole core allows for extensive structural modifications, leading to the development of novel therapeutic agents and specialized chemicals.[3] This guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of 1,3-benzodioxole derivatives, focusing on detailed experimental protocols, quantitative biological data, and mechanisms of action for researchers and drug development professionals.
Synthesis of 1,3-Benzodioxole Derivatives
The synthesis of the core 1,3-benzodioxole structure typically involves the condensation of catechol with a methylene source, such as methanol, in the presence of a strong acid catalyst.[3] From this fundamental structure, a wide array of derivatives can be prepared through various synthetic routes.
Synthesis of N-(benzylthio)acetamide Derivatives as Auxin Agonists
A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds were synthesized in a three-step process to act as auxin receptor agonists for promoting root growth.[7][8] The general workflow involves the preparation of a 2-(one-benzylthio)acetic acid intermediate, followed by conversion to an acid chloride, and finally, amidation.[7][8]
Experimental Protocols:
-
General procedure for the synthesis of 2-(one-benzylthio) acetic acid: A solution of sodium hydroxide (3 eqv) in water was added dropwise to a solution of thioglycolic acid (1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol.[8] The mixture was refluxed for 3 hours.[8] After removing ethanol, the residue was poured into water and acidified with 6 M HCl to a pH of 1-2.[8] The aqueous phase was extracted with ethyl acetate, and the combined organic layers were dried over MgSO₄ and concentrated to yield the crude product, which was used directly in the next step.[8]
-
General procedure for the synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide: Oxalyl chloride (1.2 eqv) was added dropwise to a solution of the crude 2-(one-benzylthio) acetic acid from the previous step in dichloromethane (DCM) at 0°C.[8] The reaction was stirred for 30 minutes at 0°C and then for 1 hour at room temperature.[8] The solvent and excess oxalyl chloride were removed under vacuum.[8] The resulting crude acid chloride was dissolved in dioxane and added dropwise to a solution of benzo[d][1][7]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.[8] The mixture was stirred for 30 minutes at 0°C, then for 2 hours at room temperature, before being poured into water and acidified to pH 4-5 with 6 M HCl.[8] The product was extracted with DCM, and the combined organic phases were dried and concentrated to yield the final compound.[8]
Synthesis via Multi-step Reaction Including Suzuki-Miyaura Coupling
A series of novel 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring were synthesized in high yields via a four-step process culminating in a Suzuki-Miyaura coupling reaction.[4]
Experimental Protocols:
-
Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][7]dioxole (2): (6-bromobenzo[d][1][7]dioxol-5-yl)methanol was treated with CBr₄ and PPh₃ in DCM (Appel conditions) to afford the product in 91% yield.[4]
-
Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][7]dioxole (3): Compound 2 was reacted with sodium azide (NaN₃) in dry methanol to yield the azido derivative in 88% yield.[4]
-
Synthesis of 1-((6-bromobenzo[d][1][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4): A Huisgen 1,3-dipolar cycloaddition (click reaction) was performed between compound 3 and phenylacetylene using CuI as a catalyst in anhydrous MeCN to give the triazole product in 82% yield.[4]
-
General procedure for Suzuki-Miyaura Coupling: The triazole derivative 4 was coupled with various substituted boronic acids in the presence of PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base to furnish the final products.[4]
Table 1: Yields of 1,3-Benzodioxole-Triazole Derivatives via Suzuki-Miyaura Coupling
| Compound | Aryl Boronic Acid Substituent | Yield (%) |
|---|---|---|
| 6a | Phenyl | 89 |
| 6b | 4-Methylphenyl | 85 |
| 6c | 4-Methoxyphenyl | 81 |
| 6d | 4-Fluorophenyl | 77 |
| 6e | 4-Chlorophenyl | 65 |
| 6f | 4-(Trifluoromethyl)phenyl | 52 |
| 6g | 2-Thienyl | 71 |
Data sourced from Dawood et al., 2019.[4]
Synthesis of 1,3-Benzodioxole-Arsenical Conjugates
To improve the therapeutic efficiency of arsenicals, 1,3-benzodioxole derivatives were conjugated to arsenical precursors.[9][10]
Experimental Protocols:
-
Synthesis of 4-(1,3,2-dithiarsinan-2-yl)aniline (Z2): This precursor was synthesized according to previously described methods, yielding the product in 52.1% yield.[9]
-
Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][7]dioxole-5-carboxamide (PZ2): Piperonylic acid was conjugated with the arsenical precursor Z2 to form the final product via an amide bond.[9]
Biological Activities and Mechanisms of Action
Plant Growth Regulation
A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives were evaluated for their ability to promote root growth in Oryza sativa (rice).[7][8] Several compounds showed significant activity, with compound K-10 demonstrating exceptional performance.[7][8]
Table 2: Root Growth Promotion in Oryza sativa by 1,3-Benzodioxole Derivatives
| Compound | Concentration (μM) | Primary Root Elongation Rate (%) |
|---|---|---|
| HTS05309 (Lead) | 1 | 14.6 |
| HTS05309 (Lead) | 5 | 41.8 |
| K-10 | 1 | 34.4 |
| K-10 | 5 | 65.1 |
| NAA (Reference) | 0.005 | 5.8 |
| NAA (Reference) | 0.05 | -12.3 |
Data represents the promotive effect on primary root elongation. Sourced from Wang et al., 2022.[7][8]
The mechanism of action for these compounds involves acting as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).[7][8] Molecular docking analysis revealed a strong binding affinity between K-10 and TIR1, leading to the enhancement of auxin-related signaling responses and the promotion of root system establishment.[7][8]
Anti-Tumor Activity
Conjugates of 1,3-benzodioxole derivatives with arsenicals were developed to enhance the anti-tumor efficacy of arsenic-based drugs.[9][10] These novel compounds exhibited broad-spectrum anti-proliferation activity against multiple cancer cell lines while showing significantly less inhibition of normal cells.[9]
Table 3: In Vitro Anti-Proliferation Activity (IC₅₀, µM) of Benzodioxole-Arsenical Conjugates
| Compound | Molm-13 (Leukemia) | NB4 (Leukemia) | HeLa (Cervix) | 4T1 (Breast) | COS-7 (Normal) | PBMC (Normal) |
|---|---|---|---|---|---|---|
| PZ2 | 0.51 | 0.44 | 1.13 | 1.02 | > 20 | > 20 |
| PZ5 | 0.58 | 0.61 | 1.01 | 1.23 | > 20 | > 20 |
| DAZ2 | 0.62 | 0.55 | 1.25 | 1.34 | > 20 | > 20 |
| DAZ5 | 0.65 | 0.63 | 1.18 | 1.29 | > 20 | > 20 |
Data represents the half-maximal inhibitory concentration (IC₅₀). Sourced from Liu et al., 2021.[9]
The enhanced anti-tumor effect is attributed to the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells.[10] This inhibition leads to increased intracellular oxidative stress, subsequently triggering apoptosis (programmed cell death).[9]
Antioxidant Activity
Certain 1,3-benzodioxole derivatives synthesized from safrole have been evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]
Table 4: Antioxidant Activity of Amino-Acyl Benzodioxole Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 3a | 21.44 |
| 3b | 96.07 |
| 3e | 58.45 |
| 3f | 72.17 |
| Trolox (Reference) | 1.93 |
Data represents the half-maximal inhibitory concentration (IC₅₀) in the DPPH assay. Sourced from Leite et al.[1]
Conclusion
The 1,3-benzodioxole scaffold remains a highly valuable and versatile core in the development of new biologically active molecules. The synthetic pathways detailed in this guide highlight the adaptability of the benzodioxole core, allowing for the creation of diverse derivatives through multi-step reactions, including cross-coupling and click chemistry. The potent biological activities demonstrated by these derivatives, from enhancing crop root systems to inducing apoptosis in cancer cells, underscore their significant potential in both agriculture and medicine. The quantitative data and mechanistic insights provided serve as a critical resource for researchers and professionals engaged in the design and development of next-generation agrochemicals and therapeutics. Further exploration of structure-activity relationships will continue to unlock the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 1,3-Benzodioxole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and natural product research. Its presence in a wide array of natural and synthetic compounds confers a diverse range of biological activities, making it a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, and insecticidal properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity
Numerous 1,3-benzodioxole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,3-benzodioxole compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Safrole | Human tongue squamous carcinoma (SCC-4) | Not specified, but induces apoptosis | [1] |
| Human hepatoma (BEL-7402) | 280 (as 0.28 mg/mL) | [2] | |
| Safrole-2',3'-oxide | Human hepatoma (HepG2) | 361.9 (24h), 193.2 (48h) | [3] |
| Myristicin | Human colorectal adenocarcinoma (Caco-2) | 146 (as 146 µg/mL) | [4] |
| (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | Human breast adenocarcinoma (MDA-MB-231) | 4.92 ± 1.09 | [7] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazide (Compound 5) | Human lung adenocarcinoma (A549) | 10.67 ± 1.53 | [8] |
| Rat glioma (C6) | 4.33 ± 1.04 | [8] | |
| Arsenical-1,3-benzodioxole conjugate (MAZ2) | Molm-13 (Leukemia) | < 1 | [9] |
| NB4 (Leukemia) | < 1 | [9] | |
| HeLa (Cervical cancer) | < 1 | [9] | |
| 4T1 (Breast cancer) | < 1 | [9] |
Mechanism of Action: Safrole-Induced Apoptosis
Safrole, a prominent naturally occurring 1,3-benzodioxole, has been shown to induce apoptosis in human oral and tongue squamous carcinoma cells.[1][5] The apoptotic cascade is initiated through both mitochondria-dependent and Fas-dependent pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,3-Benzodioxole compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
1,3-Benzodioxole derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-benzodioxole compounds against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Safrole | Salmonella Typhimurium | Active (specific MIC not provided) | [10] |
| Pseudomonas aeruginosa | Active (specific MIC not provided) | [10] | |
| Myristicin | Candida albicans | Not specified, but shows activity | [4] |
| Staphylococcus aureus | Not specified, but shows activity | [4] | |
| Schiff base derivative of 1,3-benzodioxole (Compound 2) | Staphylococcus aureus (MRSA) | Active (specific MIC not provided) | [11] |
| Peptidyl derivatives of 1,3-benzodioxole | Bacillus subtilis | Promotes growth | [12] |
| Synthetic 1,3-bis(aryloxy)propan-2-amines (CPD20) | Streptococcus pyogenes | 2.5 | [13] |
| Staphylococcus aureus | 2.5 | [13] | |
| Enterococcus faecalis | 5 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,3-Benzodioxole compound stock solution
-
Sterile saline or PBS
-
McFarland turbidity standards (0.5)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the 1,3-benzodioxole compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the prepared inoculum, resulting in a final volume of 200 µL per well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
Insecticidal Activity
Several 1,3-benzodioxole compounds, particularly those found in essential oils, exhibit significant insecticidal properties. They can act as neurotoxins or as synergists that enhance the efficacy of other insecticides.
Quantitative Insecticidal Data
The following table summarizes the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values of selected 1,3-benzodioxole compounds against various insect species.
| Compound/Derivative | Insect Species | Efficacy Metric | Value | Reference |
| Myristicin | Aedes albopictus (larvae) | LC₅₀ | 0.1 mg/mL (of essential oil with 99% myristicin) | [8] |
| Spilarctia obliqua | LD₅₀ | 104 µ g/larva | [5] | |
| Dillapiole | Spodoptera litura | - | Synergistic with various insecticides | [6] |
| Safrole | - | - | Used as a precursor for the synergist piperonyl butoxide | [14] |
| Synthetic pyridine analogues | Aphis craccivora (nymphs) | LC₅₀ (24h) | 0.025-0.027 ppm | |
| Aphis craccivora (adults) | LC₅₀ (24h) | 0.112-0.129 ppm |
Mechanism of Action: Inhibition of Acetylcholinesterase
A key mechanism of insecticidal action for some 1,3-benzodioxole compounds, such as myristicin and potentially dillapiole, is the inhibition of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The Ellman method is a widely used colorimetric assay to measure AChE activity and its inhibition.
Materials:
-
96-well microtiter plates
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
Tris-HCl buffer (pH 8.0)
-
1,3-Benzodioxole compound stock solution
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add Tris-HCl buffer, the 1,3-benzodioxole compound at various concentrations, and the AChE enzyme solution. Include a control with the enzyme and buffer but no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflows
In Vitro Anticancer Drug Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of 1,3-benzodioxole compounds for anticancer activity.
Antimicrobial Susceptibility Testing Workflow
The following diagram outlines the workflow for determining the antimicrobial susceptibility of 1,3-benzodioxole compounds using the broth microdilution method.
Conclusion
The 1,3-benzodioxole scaffold represents a versatile and valuable starting point for the design and development of new therapeutic agents and agrochemicals. The diverse biological activities, including potent anticancer, antimicrobial, and insecticidal effects, underscore the importance of continued research into this class of compounds. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and innovation in this exciting field. The provided methodologies and workflows can be adapted and expanded upon to explore the full therapeutic and commercial potential of 1,3-benzodioxole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. cicr.org.in [cicr.org.in]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Safrole - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-benzodioxole scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as a key structural component in a variety of biologically active compounds. While 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol itself is a simple chiral alcohol, its core benzodioxole ring system is integral to the design of molecules with diverse therapeutic applications. This document provides an overview of the medicinal chemistry applications of compounds containing the 1,3-benzodioxole moiety, supported by experimental protocols and quantitative data. The 1,3-benzodioxole ring is often utilized as a bioisostere for catechol and other substituted phenyl rings to improve pharmacokinetic properties, such as metabolic stability and bioavailability.[1]
Application Notes
The 1,3-benzodioxole moiety has been successfully incorporated into various molecular frameworks to develop potent and selective modulators of different biological targets.
C5a Receptor Inverse Agonists for Inflammatory Diseases
The complement component 5a (C5a) receptor is a key mediator of inflammatory responses.[2] Antagonism of this receptor is a promising strategy for the treatment of a range of inflammatory conditions. The 1,3-benzodioxole group has been incorporated into potent, orally bioavailable C5a receptor inverse agonists. For instance, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727) has demonstrated high affinity and functional antagonism of the human C5a receptor.[2] This compound effectively inhibits C5a-stimulated responses, including calcium mobilization, oxidative burst, and chemotaxis in various cell types.[2]
α-Amylase Inhibitors for the Management of Diabetes
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia in diabetic patients. Several derivatives of 1,3-benzodioxole have been investigated as potential α-amylase inhibitors. Benzoylbenzodioxole and benzodioxole carboxamide derivatives have shown potent inhibitory activity against α-amylase.[3][4][5] These compounds represent a promising class of non-sugar-based α-amylase inhibitors for the development of new antidiabetic agents.[3][4]
Dual c-Src/Abl Kinase Inhibitors for Cancer Therapy
The c-Src and Abl tyrosine kinases are implicated in the progression of various cancers. Dual inhibition of these kinases is an effective therapeutic strategy. A quinazoline derivative bearing a 5-chloro-1,3-benzodioxole moiety, AZD0530, has been developed as a potent and selective dual c-Src/Abl kinase inhibitor.[6] This compound exhibits low nanomolar inhibitory concentrations against both enzymes and has demonstrated in vivo efficacy in preclinical cancer models.[6] The benzodioxole ring plays a crucial role in the binding of the inhibitor to the kinase domain.
Radical Trapping Antioxidants for Inhibition of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis has therapeutic potential in various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Benzodioxol derivatives have been identified as effective radical-trapping antioxidants that can inhibit ferroptosis.[7] These compounds act by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.
Antimicrobial and Antiviral Agents
Thiosemicarbazone derivatives of 1,3-benzodioxole have been synthesized and evaluated for their antimicrobial and antiviral activities.[8] Schiff bases derived from 1,3-benzodioxole-5-carbaldehyde (piperonal) and thiosemicarbazide have shown potential as coordinating agents for metal ions, and their metal complexes often exhibit enhanced biological activity.[8]
Quantitative Data
The following tables summarize the quantitative data for various 1,3-benzodioxole derivatives from the literature.
Table 1: In Vitro Activity of C5a Receptor Inverse Agonist (NDT 9513727) [2]
| Assay | Cell Type | IC50 (nM) |
| C5a-stimulated GTPγS binding | Human Neutrophils | 1.1 |
| C5a-stimulated Ca2+ mobilization | U937 Cells | 9.2 |
| C5a-stimulated Oxidative Burst | U937 Cells | 3.4 |
| C5a-stimulated Degranulation | U937 Cells | 4.6 |
| C5a-stimulated CD11b expression | Human Neutrophils | 2.9 |
| C5a-stimulated Chemotaxis | Human Neutrophils | 1.8 |
| C5a Competition Radioligand Binding | U937 Cells | 11.6 |
Table 2: α-Amylase Inhibitory Activity of Benzoylbenzodioxol Derivatives [3]
| Compound | Structure | IC50 (µg/mL) |
| Compound I | Methyl 2-(6-(2-bromobenzoyl)benzo[d][2]dioxol-5-yl)acetate | 2.57 ± 0.09 |
| Compound II | 2-(6-benzoylbenzo[d][2]dioxol-5-yl)acetic acid | 4.12 ± 1.63 |
Table 3: α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives [5]
| Compound | Structure | IC50 (µM) |
| IIa | N-(phenyl)benzo[d][2]dioxole-5-carboxamide | 0.85 |
| IIc | N-(3-(trifluoromethyl)phenyl)benzo[d][2]dioxole-5-carboxamide | 0.68 |
Table 4: Kinase Inhibitory Activity of AZD0530 [6]
| Kinase | IC50 (nM) |
| c-Src | < 10 |
| Abl | < 10 |
Experimental Protocols
Protocol 1: Synthesis of {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea[8]
This protocol describes the synthesis of a thiosemicarbazone derivative of 1,3-benzodioxole.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Thiosemicarbazide
-
Ethanol
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) in ethanol in a round-bottom flask.
-
Stir the mixture under reflux for 2 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/dichloromethane mixture to obtain yellowish crystals.
Protocol 2: In Vitro α-Amylase Inhibition Assay[4]
This protocol outlines a method for assessing the α-amylase inhibitory activity of test compounds.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in phosphate buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 25 µL of α-amylase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 10 minutes.
-
Cool the plate to room temperature and add 100 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Protocol 3: Synthesis of Benzodioxole Carboxamide Derivatives[4][5]
This protocol describes a general method for the synthesis of benzodioxole carboxamides.
Materials:
-
2-(benzo[d][2]dioxol-5-yl)acetic acid or benzo[d][2]dioxole-5-carboxylic acid
-
Appropriate aniline derivative
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM)
-
Argon gas
-
Stirring apparatus
Procedure:
-
Dissolve the benzodioxole carboxylic acid derivative in DCM in a reaction vessel.
-
Add DMAP and EDCI to the solution and stir under an argon atmosphere for 30 minutes.
-
Add the corresponding aniline derivative to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired product.
Visualizations
Caption: General workflow for the discovery of bioactive benzodioxole derivatives.
Caption: Simplified C5a receptor signaling pathway and its inhibition.
Caption: Mechanism of α-amylase inhibition by benzodioxole derivatives.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Its Precursors in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety, a key structural feature of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, is a versatile building block in the synthesis of various agrochemicals. This scaffold is prominently found in safrole, a natural compound historically used as a precursor for the production of insecticide synergists. The most notable agrochemical derived from this class of compounds is Piperonyl Butoxide (PBO), which enhances the efficacy of numerous insecticides. While direct applications of this compound in commercial agrochemicals are not extensively documented, its structure presents significant potential for the development of novel active ingredients. This document provides an overview of the established use of its precursor, safrole, in the synthesis of PBO and explores potential synthetic applications of this compound in creating new agrochemically active molecules.
Application in Agrochemical Synthesis: Piperonyl Butoxide (PBO) from Safrole
The primary application of the 1,3-benzodioxole core in agrochemicals is exemplified by the industrial synthesis of Piperonyl Butoxide (PBO) from safrole. PBO is not an insecticide itself but a synergist that enhances the potency of insecticides like pyrethrins, pyrethroids, and carbamates.[1] It functions by inhibiting cytochrome P450 monooxygenases, enzymes that insects use to detoxify foreign compounds.[2]
The synthesis of PBO from safrole is a multi-step process that typically involves:
-
Hydrogenation of Safrole: The allyl side chain of safrole is reduced to a propyl group to form dihydrosafrole.
-
Chloromethylation of Dihydrosafrole: A chloromethyl group is introduced onto the aromatic ring of dihydrosafrole.
-
Etherification: The chloromethylated intermediate is reacted with the sodium salt of 2-(2-butoxyethoxy)ethanol to yield PBO.[3]
A representative workflow for the synthesis of Piperonyl Butoxide from Safrole is illustrated below.
Caption: Synthetic pathway of Piperonyl Butoxide from Safrole.
Quantitative Data for PBO Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydrogenation | Safrole, Hydrogen | Lithium-Nickel alloy powder | - | Not specified | High | [4] |
| Chloromethylation | Dihydrosafrole, Hydrochloric acid, Paraformaldehyde | Tetraethylammonium bromide | - | 70 | Not specified | [4][5] |
| Etherification | Chloromethyl dihydrosafrole, Sodium hydroxide, Monobutyl ether, Ethylenediamine | - | Cyclohexane | Not specified | > 90 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Piperonyl Butoxide (PBO) from Safrole (Representative)
This protocol is a representative procedure based on information disclosed in various patents.[4][5][6]
Step 1: Catalytic Hydrogenation of Safrole to Dihydrosafrole
-
In a high-pressure reactor, charge safrole and a catalytic amount of lithium-nickel alloy powder.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the mixture with stirring. The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The resulting crude dihydrosafrole can be purified by distillation.
Step 2: Chloromethylation of Dihydrosafrole
-
To a stirred solution of dihydrosafrole in a suitable solvent (e.g., cyclohexane), add paraformaldehyde and concentrated hydrochloric acid.
-
Add a phase-transfer catalyst such as tetraethylammonium bromide.
-
Heat the reaction mixture to approximately 70°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude chloromethyl dihydrosafrole.
Step 3: Etherification to form Piperonyl Butoxide
-
In a separate flask, prepare the sodium salt of 2-(2-butoxyethoxy)ethanol by reacting it with sodium hydroxide.
-
Add the crude chloromethyl dihydrosafrole to the sodium salt solution.
-
Heat the reaction mixture with vigorous stirring. Water can be removed azeotropically if cyclohexane is used as a solvent.
-
Monitor the reaction until completion.
-
Cool the reaction mixture and wash with water to remove inorganic salts.
-
The organic layer is then subjected to fractional distillation under reduced pressure to purify the Piperonyl Butoxide. The final product should be a light-colored liquid with a purity of 95-98%.[4]
Potential Applications of this compound in Agrochemical Synthesis
While not a direct precursor to PBO, this compound is a valuable intermediate for synthesizing other potential agrochemicals. Its secondary alcohol functionality allows for a variety of chemical transformations. For instance, it can be a precursor for the synthesis of chalcones and other heterocyclic compounds known to possess biological activity.[7][8]
Proposed Synthesis of a 3',4'-Methylenedioxychalcone Derivative
Chalcones and their derivatives have shown promising antifungal activity.[8] The following is a proposed synthetic route starting from this compound.
Caption: Proposed synthesis of a chalcone derivative.
Protocol 2: Proposed Synthesis of (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
This hypothetical protocol is based on standard organic synthesis methodologies for chalcone formation.
Step 1: Oxidation of this compound
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) portion-wise at room temperature.
-
Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to obtain 1-(1,3-benzodioxol-5-yl)ethanone.
Step 2: Claisen-Schmidt Condensation
-
Dissolve 1-(1,3-benzodioxol-5-yl)ethanone and 4-chlorobenzaldehyde in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide, dropwise to the stirred solution.
-
Continue stirring at room temperature. The product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Conclusion
The 1,3-benzodioxole scaffold, readily available from natural sources like safrole, is a cornerstone in the synthesis of the important agrochemical synergist, Piperonyl Butoxide. The synthetic intermediate, this compound, holds potential for the development of new agrochemically active compounds, such as antifungal chalcones. The protocols and synthetic schemes provided herein offer a foundation for further research and development in this area. It is imperative that all experimental work is conducted with strict adherence to safety protocols and in compliance with regulations regarding the handling of controlled chemical precursors.
References
- 1. fao.org [fao.org]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 4. CN1752083A - Production process of piperonyl butoxide synthesized from sassafras oil - Google Patents [patents.google.com]
- 5. CN103788057A - Synthetic method for piperonyl butoxide - Google Patents [patents.google.com]
- 6. DE2157298A1 - Process for the production of piperonyl butoxide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a valuable intermediate in the preparation of various biologically active compounds. The primary synthetic route described is the Grignard reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and methylmagnesium bromide. This application note includes a comprehensive experimental procedure, characterization data, and a discussion of the reaction workflow. The information presented is intended to guide researchers in the efficient and reliable synthesis of this and related derivatives for applications in medicinal chemistry and drug discovery.
Introduction
The 1,3-benzodioxole moiety is a key structural feature in a wide range of naturally occurring and synthetic compounds exhibiting significant biological activities. Derivatives of this compound serve as important precursors for the synthesis of pharmaceuticals and other bioactive molecules. The straightforward and high-yielding synthesis of this alcohol via the Grignard reaction makes it an accessible building block for further chemical exploration.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Solid |
| CAS Number | 6329-73-3 |
| ¹H NMR (CDCl₃, ppm) | δ 6.88-6.75 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.83 (q, J=6.5 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.46 (d, J=6.5 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 147.8, 147.0, 139.5, 119.5, 108.2, 106.6, 101.0, 70.0, 25.1 |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2980 (C-H stretch), 1490, 1440 (aromatic C=C stretch), 1250, 1040 (C-O stretch) |
| Melting Point | Not readily available in literature. |
| Boiling Point | Not readily available in literature. |
| Yield | Typically high, reported up to 95%. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of the target compound from piperonal and methylmagnesium bromide.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: Allow the apparatus to cool to room temperature. Add piperonal (15.0 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether to the flask.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 40 mL, 0.12 mol) to the stirred solution of piperonal via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system to afford pure this compound.
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Potential Signaling Pathway Involvement
While specific signaling pathway modulation by this compound is not extensively documented, many small molecules with similar structural features are known to interact with various cellular signaling cascades. The following diagram illustrates a generalized signaling pathway that could be investigated for its interaction with this class of compounds.
Application Notes and Protocols for the Analytical Identification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is a secondary alcohol containing the benzodioxole moiety, a structural feature present in various natural products and synthetic compounds of pharmaceutical interest. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in research and drug development. These application notes provide detailed protocols for the analysis of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both chromatographic retention data and a mass spectrum for structural elucidation.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 1-10 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be required.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Presentation
Quantitative data for this compound is not widely available. The following table provides expected retention time and key mass spectral fragments based on the analysis of structurally similar benzodioxole derivatives.
| Analyte | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | ~ 10 - 12 | 166 (M+), 151, 135, 123, 105, 77 |
Workflow Diagram
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the benzodioxole chromophore absorbs, typically around 230 nm and 285 nm.
-
Data Presentation
The following table presents expected HPLC parameters for the analysis of this compound, based on typical values for similar aromatic alcohols.
| Analyte | Expected Retention Time (min) | Detection Wavelength (nm) |
| This compound | ~ 4 - 6 | 230, 285 |
Workflow Diagram
Caption: Workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
-
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds.
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | ~ 6.7-6.9 | m | - |
| O-CH₂-O | ~ 5.9 | s | - |
| CH-OH | ~ 4.8 | q | ~ 6.5 |
| OH | Variable | br s | - |
| CH₃ | ~ 1.5 | d | ~ 6.5 |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~ 147-148 |
| Aromatic CH | ~ 106-120 |
| Aromatic C (quat) | ~ 135-140 |
| O-CH₂-O | ~ 101 |
| CH-OH | ~ 70 |
| CH₃ | ~ 25 |
Logical Relationship Diagram
Caption: Logic of NMR spectral interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a small amount of the solid or liquid sample.
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Presentation
The following table lists the characteristic infrared absorption bands expected for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) stretch | 3500-3200 | Strong, Broad |
| C-H (aromatic) stretch | 3100-3000 | Medium |
| C-H (aliphatic) stretch | 3000-2850 | Medium |
| C=C (aromatic) stretch | 1600-1450 | Medium |
| C-O (alcohol) stretch | 1150-1075 | Strong |
| O-C-O (dioxole) stretch | 1250-1200 and 1040-1030 | Strong |
Workflow Diagram
Application Notes and Protocols: 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol, a readily accessible secondary alcohol, serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The embedded 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic molecules. This structural feature often imparts favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of key heterocyclic scaffolds, including tetrahydroisoquinolines and N-substituted amides, which are of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core, for instance, is a privileged scaffold found in many antitumor agents.[1]
Strategic Synthesis of Heterocyclic Scaffolds
This compound can be strategically transformed into key intermediates for the synthesis of various heterocyclic systems. The secondary alcohol functionality allows for its conversion into an amino group, a prerequisite for classical heterocyclic ring-forming reactions like the Pictet-Spengler and Bischler-Napieralski reactions. Furthermore, the benzylic nature of the alcohol makes it a suitable substrate for the Ritter reaction, providing direct access to N-substituted amides.
Diagram 1: Synthetic Pathways from this compound
Caption: Synthetic routes to key heterocyclic scaffolds from the title compound.
Application 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] To utilize this compound in this reaction, it must first be converted to the corresponding amine, 1-(1,3-Benzodioxol-5-yl)ethanamine. This can be achieved through a two-step sequence of azidation followed by reduction. The resulting amine can then undergo a Pictet-Spengler reaction with an appropriate aldehyde to yield the desired tetrahydroisoquinoline.
Biological Significance of Tetrahydroisoquinolines
Tetrahydroisoquinoline derivatives exhibit a wide range of biological activities, including antitumor, anticonvulsant, and bronchodilator effects.[1][3] The 1-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline scaffold is a core structure in several naturally occurring alkaloids and has been explored for its potential as a therapeutic agent.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(1-Azidoethyl)-3,4-methylenedioxybenzene
Diagram 2: Workflow for the Synthesis of the Azide Intermediate
Caption: Experimental workflow for the azidation of the starting alcohol.
-
Materials: this compound, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene, Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry toluene at 0 °C, add DPPA (1.2 eq) followed by the dropwise addition of DBU (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(1-azidoethyl)-3,4-methylenedioxybenzene.
-
Protocol 1.2: Synthesis of 1-(1,3-Benzodioxol-5-yl)ethanamine
-
Materials: 1-(1-Azidoethyl)-3,4-methylenedioxybenzene, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1-(1-azidoethyl)-3,4-methylenedioxybenzene (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(1,3-Benzodioxol-5-yl)ethanamine, which can be used in the next step without further purification.
-
Protocol 1.3: Synthesis of 1-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline
-
Materials: 1-(1,3-Benzodioxol-5-yl)ethanamine, Formaldehyde (37% aqueous solution), Formic acid.
-
Procedure:
-
To a solution of 1-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) in formic acid, add formaldehyde solution (1.1 eq).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline.
-
| Compound | Starting Material | Reagents | Yield (%) | Key Spectroscopic Data |
| 1-(1-Azidoethyl)-3,4-methylenedioxybenzene | This compound | DPPA, DBU | ~85-95 | IR (neat): ~2100 cm⁻¹ (N₃) |
| 1-(1,3-Benzodioxol-5-yl)ethanamine | 1-(1-Azidoethyl)-3,4-methylenedioxybenzene | LiAlH₄ | ~80-90 | ¹H NMR (CDCl₃): δ ~1.3 (d, 3H), 3.9 (q, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H) |
| 1-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline | 1-(1,3-Benzodioxol-5-yl)ethanamine | Formaldehyde, Formic Acid | ~60-70 | ¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.6-3.2 (m, 4H), 4.0 (q, 1H), 5.9 (s, 2H), 6.5 (s, 1H), 6.6 (s, 1H) |
Application 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5] The required N-acyl derivative can be prepared by acylation of 1-(1,3-Benzodioxol-5-yl)ethanamine.
Biological Significance of Dihydroisoquinolines
Dihydroisoquinolines are important intermediates in the synthesis of isoquinoline alkaloids and also exhibit their own biological activities. They are often explored as precursors for compounds with potential anticancer and antimicrobial properties.
Experimental Protocols
Protocol 2.1: Synthesis of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide
-
Materials: 1-(1,3-Benzodioxol-5-yl)ethanamine, Acetic anhydride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 1-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide.
-
Protocol 2.2: Synthesis of 1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline
Diagram 3: Bischler-Napieralski Reaction Workflow
Caption: Workflow for the synthesis of a dihydroisoquinoline derivative.
-
Materials: N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide, Phosphorus oxychloride (POCl₃), Toluene, Chloroform (CHCl₃), Ammonium hydroxide (NH₄OH), Anhydrous sodium sulfate.
-
Procedure:
-
A solution of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide (1.0 eq) in dry toluene is treated with POCl₃ (2.0 eq).
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, cooled in an ice bath, and made basic with concentrated ammonium hydroxide.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by crystallization or column chromatography.
-
| Compound | Starting Material | Reagents | Yield (%) | Key Spectroscopic Data |
| N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide | 1-(1,3-Benzodioxol-5-yl)ethanamine | Acetic anhydride, Pyridine | ~90-98 | ¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.0 (s, 3H), 5.0 (quint, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H) |
| 1-Methyl-6,7-methylenedioxy-3,4-dihydroisoquinoline | N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide | POCl₃ | ~50-60 | ¹H NMR (CDCl₃): δ ~2.4 (s, 3H), 2.6 (t, 2H), 3.7 (t, 2H), 5.9 (s, 2H), 6.6 (s, 1H), 6.9 (s, 1H) |
Application 3: Synthesis of N-Substituted Amides via the Ritter Reaction
The Ritter reaction provides a direct method for the synthesis of N-substituted amides from alcohols and nitriles in the presence of a strong acid.[6] This reaction is particularly useful for secondary and tertiary alcohols that can form stable carbocation intermediates. This compound is an excellent substrate for this transformation.
Biological Significance of N-(1-(1,3-Benzodioxol-5-yl)ethyl) Amides
Amides containing the 1,3-benzodioxole moiety have been investigated for a variety of pharmacological activities, including antitumor and antimicrobial properties.[7] The specific N-(1-(1,3-Benzodioxol-5-yl)ethyl) amides are of interest for screening in various biological assays.
Experimental Protocol
Protocol 3.1: Synthesis of N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide
-
Materials: this compound, Acetonitrile, Concentrated Sulfuric Acid, Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide.
-
| Compound | Starting Material | Reagents | Yield (%) | Key Spectroscopic Data |
| N-(1-(1,3-Benzodioxol-5-yl)ethyl)acetamide | This compound | Acetonitrile, H₂SO₄ | ~70-80 | ¹H NMR (CDCl₃): δ ~1.4 (d, 3H), 2.0 (s, 3H), 5.0 (quint, 1H), 5.9 (s, 2H), 6.7-6.8 (m, 3H) |
Potential Biological Signaling Pathway Involvement
Heterocyclic compounds derived from this compound, particularly tetrahydroisoquinolines, have shown promise as anticancer agents. One of the key signaling pathways implicated in cancer is the Ras-MAPK pathway. Some tetrahydroisoquinoline derivatives have been shown to inhibit KRas, a key protein in this pathway.[1]
Diagram 4: Simplified Ras-MAPK Signaling Pathway
Caption: Inhibition of the Ras-MAPK pathway by tetrahydroisoquinoline derivatives.
Conclusion
This compound is a highly valuable and underutilized building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a clear and reproducible guide for the synthesis of tetrahydroisoquinolines and N-substituted amides. The biological significance of these scaffolds, particularly in the context of anticancer drug discovery, underscores the importance of further exploring the synthetic utility of this versatile starting material. Researchers are encouraged to adapt and expand upon these methodologies to generate novel libraries of heterocyclic compounds for biological screening.
References
- 1. DSpace [diposit.ub.edu]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety, a key structural feature of the natural product piperine, is of significant interest in medicinal chemistry. Derivatives of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol are being explored for a wide range of therapeutic applications due to their diverse biological activities. These compounds have demonstrated potential as anti-tumor, anti-inflammatory, and antidiabetic agents. The 1,3-benzodioxole ring is often critical for the biological efficacy of these derivatives. This document provides an overview of the in vitro assays used to characterize the pharmacological properties of these compounds, along with detailed protocols and data presentation.
Therapeutic Potential and Mechanism of Action
Derivatives of this compound exert their effects through various mechanisms, including:
-
Anticancer Activity: Many derivatives exhibit significant cytotoxicity against various cancer cell lines.[1][2][3] They can suppress cell proliferation, adhesion, invasion, and migration.[1] Some compounds have been shown to induce cell cycle arrest.[2]
-
Anti-inflammatory Effects: Certain benzodioxole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]
-
Antidiabetic Properties: Inhibition of enzymes like α-amylase is a mechanism by which these compounds may exert antidiabetic effects.[5][6][7]
-
Enzyme Inhibition: The 1,3-benzodioxole structure is known to interact with various enzymes, including cytochrome P450 and thioredoxin reductase, which can modulate drug metabolism and cellular redox status.[8]
-
Receptor Agonism/Antagonism: Some derivatives have been identified as potent agonists for receptors like the auxin receptor TIR1 or as inverse agonists for receptors such as the C5a receptor.[9][10][11]
Quantitative Data Summary
The following tables summarize the in vitro activity of various 1,3-benzodioxole derivatives from the literature.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 | MTT | 4.92 ± 1.09 | [1] |
| 5-Fluorouracil (Control) | MDA-MB-231 | MTT | 18.06 ± 2.33 | [1] |
| Compound 2a | Hep3B | MTS | Potent (exact value not specified) | [2] |
| Compound 2b | Hep3B | MTS | Weak (exact value not specified) | [2] |
| Compound IId | Various Cancer Lines | MTS | 26 - 65 | [6][7] |
Table 2: Enzyme Inhibition by 1,3-Benzodioxole Derivatives
| Compound | Enzyme | Assay | IC50 (µM) | Reference |
| Compound IIa | α-Amylase | Chromogenic | 0.85 | [5][6][7] |
| Compound IIc | α-Amylase | Chromogenic | 0.68 | [5][6][7] |
Table 3: Receptor Interaction of 1,3-Benzodioxole Derivatives
| Compound | Receptor | Assay Type | IC50 (nM) | Reference |
| NDT 9513727 | C5a Receptor | Radioligand Binding | 11.6 | [11] |
| NDT 9513727 | C5a Receptor | Ca2+ Mobilization | 1.1 - 9.2 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of 1,3-benzodioxole derivatives against cancer cell lines.[1]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials and Reagents:
-
Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
In Vitro α-Amylase Inhibition Assay
This protocol is based on methods used to screen for antidiabetic agents.[5]
Objective: To determine the inhibitory activity of compounds against the α-amylase enzyme.
Materials and Reagents:
-
α-Amylase solution
-
Starch solution (substrate)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 6.8)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well plates
-
Water bath
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate a solution of the α-amylase enzyme with various concentrations of the test compounds for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature and pH for a specific duration.
-
Reaction Termination: Stop the reaction by adding the DNS reagent.
-
Color Development: Heat the plate in a boiling water bath to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: General workflow for the evaluation of 1,3-benzodioxole derivatives.
Caption: Anticancer mechanisms of action for 1,3-benzodioxole derivatives.
References
- 1. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 11. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Benzodioxole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety is a prominent structural feature in a variety of naturally occurring and synthetic compounds. This heterocyclic motif is responsible for a wide range of pharmacological activities, primarily through its ability to interact with and modulate the function of key metabolic enzymes and neurotransmitter transporters. These notes provide a detailed overview of the primary mechanisms of action, quantitative data on representative compounds, and detailed protocols for key in vitro assays.
The most well-characterized mechanism of action for many 1,3-benzodioxole-containing compounds is the inhibition of cytochrome P450 (CYP450) enzymes. The methylenedioxy bridge is metabolized by CYP450s to form a reactive carbene intermediate. This intermediate can then form a stable, quasi-irreversible inhibitory complex with the heme iron of the enzyme, effectively inactivating it. This mechanism-based inhibition is a key feature of compounds like the insecticide synergist piperonyl butoxide and the natural hepatotoxin safrole.[1]
Beyond CYP450 inhibition, the 1,3-benzodioxole scaffold is incorporated into diverse pharmacologically active molecules that target other proteins. Notable examples include:
-
MDMA (3,4-methylenedioxymethamphetamine) , which primarily targets the serotonin transporter (SERT) to produce its psychoactive effects.[2][3]
-
Tadalafil , a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[4][5]
These application notes will delve into these distinct mechanisms, providing the necessary data and protocols for researchers in pharmacology and drug development.
Data Presentation: Quantitative Analysis of Enzyme/Transporter Inhibition
The following tables summarize the inhibitory potency of key 1,3-benzodioxole-containing compounds against their respective targets.
Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by Safrole
| CYP Isoform | IC₅₀ (µM) | Type of Inhibition |
| CYP1A2 | < 20 | Competitive |
| CYP2A6 | < 20 | Non-competitive |
| CYP2E1 | < 20 | Non-competitive |
| CYP3A4 | > 20 | - |
| CYP2D6 | > 20 | - |
Data sourced from studies using recombinant human P450 enzymes.[1][6]
Table 2: Tadalafil Inhibition of Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC₅₀ (nM) | Selectivity vs. PDE5 |
| PDE5 | 5 | 1x |
| PDE6 | 5100 | ~1020x |
| PDE11 | - | - |
Data sourced from in vitro bioassay studies.[4]
Table 3: MDMA Enantiomer Affinity for Monoamine Transporters
| Compound | Target | Kᵢ (nM) |
| (S)-MDMA | SERT | 222 ± 62 |
| (R)-MDMA | SERT | 24,500 ± 800 |
Kᵢ (inhibitor constant) reflects the binding affinity of the compound. A lower Kᵢ indicates higher affinity. Data from radioligand binding assays.[7]
Signaling Pathways and Mechanisms
Mechanism-Based Inhibition of Cytochrome P450
The 1,3-benzodioxole ring is a classic mechanism-based inhibitor of CYP450 enzymes. The process involves enzymatic activation to a reactive species that covalently binds to and inactivates the enzyme.
Mechanism of CYP450 Inactivation by 1,3-Benzodioxole.
MDMA's Action at the Serotonergic Synapse
MDMA exerts its primary effects by altering the function of the serotonin transporter (SERT). It acts as both a competitive inhibitor of serotonin reuptake and a substrate that promotes the reverse transport (efflux) of serotonin from the presynaptic neuron into the synaptic cleft.[3]
References
- 1. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avensonline.org [avensonline.org]
- 4. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bluelight.org [bluelight.org]
The Role of the 1,3-Benzodioxole Scaffold in the Development of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
The 1,3-benzodioxole moiety, a heterocyclic chemical compound, has emerged as a significant pharmacophore in the design and development of novel kinase inhibitors. Its unique structural and electronic properties contribute to favorable binding interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the discovery of new cancer therapeutics, focusing on the utility of the 1,3-benzodioxole scaffold. A prime exemplar of a successful kinase inhibitor incorporating this scaffold is Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[1][2]
Application Notes
The 1,3-benzodioxole ring system is a versatile scaffold that can be strategically modified to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. Its presence in a molecule can influence hydrogen bonding, hydrophobic interactions, and π-π stacking within the kinase active site.
One of the most prominent examples of a 1,3-benzodioxole-containing kinase inhibitor is Saracatinib (AZD0530) . This compound features a substituted anilinoquinazoline core, where the N-(5-chloro-1,3-benzodioxol-4-yl) group plays a crucial role in its high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[3] Saracatinib has demonstrated potent inhibition of these kinases at low nanomolar concentrations and exhibits high selectivity over a wide range of other kinases.[3]
Beyond Saracatinib, various other derivatives of 1,3-benzodioxole have been investigated for their anti-tumor properties.[4][5][6] For instance, certain amide derivatives of 1,3-benzodioxole have shown significant cytotoxic activity against various cancer cell lines, including HeLa, Caco-2, and Hep3B.[7][8]
While the specific compound 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is not a direct precursor in the documented synthesis of Saracatinib[9][10], it represents a valuable starting material for the synthesis of a diverse library of 1,3-benzodioxole derivatives. Through standard organic chemistry transformations, the ethanol substituent can be modified to introduce various functional groups, allowing for the exploration of structure-activity relationships (SAR) in the design of novel kinase inhibitors.
Quantitative Data Presentation
The inhibitory activity of 1,3-benzodioxole derivatives against various kinases and cancer cell lines is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of Saracatinib (AZD0530) [1][11]
| Kinase Target | IC50 (nM) |
| c-Src | 2.7 |
| Abl | 30 |
| c-Yes | 4 |
| Fyn | 10 |
| Lyn | 10 |
| Blk | 10 |
| Fgr | 10 |
| Lck | 10 |
Table 2: Cytotoxic Activity of Selected 1,3-Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-3-(benzo[d][1][12]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 | 4.92 ± 1.09 | [5] |
| 5-Fluorouracil (5-Fu) | MDA-MB-231 | 18.06 ± 2.33 | [5] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazide | C6 (glioma) | 4.33 ± 1.04 | [13] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazide | A549 (lung adenocarcinoma) | 10.67 ± 1.53 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3-Benzodioxole Derivatives
This protocol provides a general framework for the synthesis of novel 1,3-benzodioxole derivatives, which can be adapted for the creation of a chemical library for kinase inhibitor screening.
Hypothetical Synthesis of a Kinase Inhibitor Precursor from this compound
Caption: Hypothetical synthetic workflow for novel kinase inhibitors.
-
Oxidation: The secondary alcohol of this compound is oxidized to the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Functional Group Transformation: The ketone can undergo various transformations. For example, alpha-halogenation followed by nucleophilic substitution can introduce different functionalities. Alternatively, the aromatic ring can be further functionalized.
-
Coupling Reactions: The functionalized benzodioxole intermediate can then be coupled with other heterocyclic systems (e.g., quinazolines, pyrimidines) using cross-coupling reactions like Suzuki or Buchwald-Hartwig to generate the final kinase inhibitor candidates.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
-
Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).
-
Compound Preparation: Prepare serial dilutions of the 1,3-benzodioxole test compound in the appropriate buffer.
-
Kinase Reaction: Add the kinase, ATP, and the test compound to the coated wells. Incubate at the optimal temperature (e.g., 37°C) for a specified time to allow for phosphorylation of the substrate.
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: Add a chromogenic substrate for HRP (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of a 1,3-benzodioxole-based kinase inhibitor on the phosphorylation status of downstream signaling proteins in cancer cells.
-
Cell Culture and Treatment: Culture cancer cells (e.g., DU145 prostate cancer cells) to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Src, total Src, p-Akt, total Akt, p-ERK, total ERK).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by 1,3-benzodioxole-based kinase inhibitors like Saracatinib and a typical experimental workflow for their evaluation.
Caption: c-Src and c-Abl signaling pathways inhibited by Saracatinib.
Caption: General experimental workflow for kinase inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding ketone, 3',4'-(methylenedioxy)acetophenone, also known as 1-(1,3-benzodioxol-5-yl)ethan-1-one. This reduction converts the ketone functional group to a secondary alcohol.
Q2: Which reducing agents are suitable for this synthesis?
A2: Two primary reducing agents are commonly employed for this type of ketone reduction: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for laboratory-scale synthesis due to its milder nature and ease of handling.[1][2] LiAlH₄ is a more potent reducing agent but reacts violently with protic solvents, including water, and requires more stringent anhydrous reaction conditions.[3][4]
Q3: What solvents are recommended for the reduction reaction?
A3: The choice of solvent depends on the reducing agent. For reductions with sodium borohydride, protic solvents such as methanol, ethanol, or a mixture of water and a co-solvent are suitable.[5][6] For reductions with lithium aluminum hydride, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory to prevent its violent decomposition.[3][7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][8] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting ketone from the product alcohol on a silica gel plate.[9][10] The disappearance of the starting material spot and the appearance of the product spot, visualized under UV light, indicate the reaction's progression.[8][11]
Q5: What are the typical work-up procedures for this reaction?
A5: For a sodium borohydride reduction, the reaction is typically quenched by the careful addition of an acid, such as dilute hydrochloric acid, to neutralize any excess reagent.[5] This is followed by extraction of the product into an organic solvent. For a lithium aluminum hydride reduction, the work-up is more cautious and involves the sequential addition of water and then a base solution to precipitate the aluminum salts, which are then filtered off.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. For LiAlH₄, ensure it is a fine, white powder; a grayish appearance may indicate degradation. |
| Insufficient Reducing Agent | While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion.[1][5] |
| Inappropriate Solvent | If using LiAlH₄, ensure the solvent is strictly anhydrous. The presence of water will quench the reagent. |
| Low Reaction Temperature | While the reaction with NaBH₄ is often performed at room temperature or in an ice bath to control exothermicity, very low temperatures might slow down the reaction rate significantly.[5] Allow the reaction to warm to room temperature and monitor by TLC. |
| Decomposition of Starting Material | Although unlikely under standard reduction conditions, ensure the starting ketone is pure. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC until the starting material is no longer visible. If the reaction stalls, consider adding a small amount of additional reducing agent. |
| Side Reactions | While the reduction of the ketone is the primary reaction, other reducible functional groups in impurities of the starting material could react. Ensure the purity of the 3',4'-(methylenedioxy)acetophenone. |
| Contamination from Work-up | During extraction, ensure complete separation of the aqueous and organic layers. Washing the organic layer with brine can help remove residual water and water-soluble impurities. |
| Co-elution during Chromatography | If purifying by column chromatography, optimize the solvent system to achieve better separation between the product and impurities. |
Data Presentation
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective | Stronger, less selective |
| Typical Solvents | Protic (Methanol, Ethanol, Water) | Aprotic, anhydrous (Diethyl ether, THF) |
| Reaction Conditions | Room temperature or 0°C | 0°C to reflux |
| Work-up | Acidic quench | Cautious addition of water and base |
| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water |
Table 2: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v)[9] |
| Visualization | UV light (254 nm)[8][11] |
| Expected Rf (Ketone) | Higher Rf value |
| Expected Rf (Alcohol) | Lower Rf value (due to higher polarity) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using Lithium Aluminum Hydride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1 equivalent) in anhydrous diethyl ether.
-
Addition of Substrate: Cool the suspension in an ice bath. Dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, stir the mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. scielo.br [scielo.br]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. app.studyraid.com [app.studyraid.com]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
Technical Support Center: Purification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for purifying this compound, which is a solid, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?
The synthesis of this compound typically involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with piperonal (3,4-methylenedioxybenzaldehyde). Potential impurities include:
-
Unreacted Piperonal: The starting aldehyde may not have fully reacted.
-
Grignard Reagent Byproducts: Hydrolyzed Grignard reagent and other coupling products.
-
Wurtz Coupling Products: Side reactions can lead to the formation of biphenyl-like structures.
-
Over-addition Products: While less common with aldehydes, reaction with any ester impurities could lead to tertiary alcohol byproducts.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective technique to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your compound. A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixture of solvents. For example, if hexanes fail, try a mixture of hexanes and ethyl acetate, or pure ethyl acetate. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also lower the melting point. | Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization. Adding a seed crystal of the pure compound can also help. |
| No crystals form upon cooling. | Too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound and try cooling again. If that fails, a different solvent or solvent system should be used. |
| Low recovery of the purified compound. | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | The rate of crystallization was too fast, trapping impurities within the crystal lattice. The impurities have very similar solubility profiles to the target compound. | Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization step may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation between the desired compound and impurities. | The chosen eluent system does not provide sufficient resolution. The column may be overloaded with the sample. | Screen different eluent systems using TLC to find an optimal mobile phase that gives good separation. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Streaking or tailing of spots on TLC and bands on the column. | The sample is too concentrated when loaded, or it has low solubility in the eluent. The silica gel may be too acidic or basic. | Dissolve the sample in a minimal amount of a suitable solvent before loading. Use a less polar loading solvent than the eluent. Neutralize the silica gel if necessary. |
| Cracking of the silica gel bed. | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient elution, change the solvent polarity gradually. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC to determine a suitable eluent system that provides good separation between the target compound and impurities (aim for an Rf value of 0.2-0.4 for the desired compound). A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Physical State | Solid |
Typical TLC Parameters for Secondary Benzylic Alcohols
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf Range |
| Silica Gel 60 F₂₅₄ | Hexanes:Ethyl Acetate (7:3) | 0.3 - 0.5 |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (98:2) | 0.4 - 0.6 |
Note: Optimal Rf values should be determined experimentally for this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in the recrystallization process.
common side reactions in the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
-
Grignard Reaction: This route involves the reaction of piperonal (also known as 3,4-methylenedioxybenzaldehyde) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This is a classic nucleophilic addition to a carbonyl group.
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Reduction of a Ketone: This method involves the reduction of the corresponding ketone, 1-(2H-1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone), using a reducing agent like sodium borohydride (NaBH₄).[1][2]
Q2: What are the most common side reactions to be aware of during the Grignard synthesis route?
A2: The Grignard synthesis of this compound is susceptible to several side reactions that can impact yield and purity:
-
Cannizzaro Reaction: Since piperonal lacks α-hydrogens, it can undergo a self-redox reaction in the presence of a strong base, which can be the Grignard reagent itself acting as a base. This disproportionation reaction produces piperonyl alcohol and piperonylic acid.[2][3][4]
-
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with any unreacted methyl halide, or the coupling of two Grignard reagent molecules. This can be more prevalent if the reaction temperature is not well-controlled.
-
Enolization: While piperonal itself cannot enolize, if the starting material is contaminated with impurities that can be deprotonated by the Grignard reagent, this will consume the reagent and lower the yield.
Q3: I am experiencing low yield in my Grignard reaction. What are the likely causes and how can I troubleshoot this?
A3: Low yields in Grignard reactions are a common issue. Here are the primary causes and troubleshooting steps:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is rigorously dried, and anhydrous solvents are used.[3]
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Activate the magnesium by crushing it, or by using a small amount of iodine or 1,2-dibromoethane.[3]
-
Inaccurate Grignard Reagent Concentration: The concentration of the Grignard reagent should be determined via titration before use to ensure accurate stoichiometry.
-
Side Reactions: As mentioned in Q2, the Cannizzaro reaction can be a significant competing pathway. Slow, controlled addition of the Grignard reagent at a low temperature can help to favor the desired nucleophilic addition over the Cannizzaro reaction.
Q4: What are the potential side reactions when using the ketone reduction method with NaBH₄?
A4: The reduction of 1-(2H-1,3-benzodioxol-5-yl)ethanone with sodium borohydride is generally a high-yielding and clean reaction. However, some issues can arise:
-
Incomplete Reaction: If an insufficient amount of NaBH₄ is used, or if the reaction time is too short, you may observe the presence of unreacted ketone in your product mixture.[5] It is common practice to use a slight excess of NaBH₄ to ensure the reaction goes to completion.[6]
-
Hydrolysis of Sodium Borohydride: Sodium borohydride can react with the solvent, especially protic solvents like methanol or ethanol, which are commonly used for this reduction. This reaction is generally slow but can consume the reagent.
Troubleshooting Guides
Grignard Reaction Route: Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
Ketone Reduction Route: Troubleshooting Flowchart
Caption: Troubleshooting guide for the ketone reduction synthesis.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Piperonal (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Methyl iodide or methyl bromide (1.1 eq)
-
Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the methyl halide in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Piperonal:
-
Dissolve piperonal in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the piperonal solution dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up:
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Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography or recrystallization.
-
Synthesis of this compound via Ketone Reduction
Materials:
-
1-(2H-1,3-benzodioxol-5-yl)ethanone (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol or ethanol
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Deionized water
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Dichloromethane or diethyl ether for extraction
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Anhydrous sodium sulfate
Procedure:
-
Reduction:
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In a round-bottom flask, dissolve 1-(2H-1,3-benzodioxol-5-yl)ethanone in methanol.
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Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[5]
-
-
Work-up:
-
Carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the product.[6]
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Grignard Reaction with Piperonal | Reduction of Ketone with NaBH₄ |
| Starting Material | Piperonal | 1-(2H-1,3-benzodioxol-5-yl)ethanone |
| Reagents | Methyl Grignard, anhydrous ether/THF | Sodium borohydride, methanol/ethanol |
| Common Side Products | Piperonyl alcohol, piperonylic acid | Unreacted ketone |
| Typical Yields | Moderate to good | Good to excellent |
| Key Considerations | Requires strictly anhydrous conditions | Milder reaction conditions |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield (Grignard) | Moisture contamination | Use flame-dried glassware and anhydrous solvents. |
| Inactive magnesium | Activate magnesium with iodine or 1,2-dibromoethane. | |
| Competing Cannizzaro reaction | Slow, controlled addition of Grignard at low temperature. | |
| Incomplete Reaction (Reduction) | Insufficient NaBH₄ | Use a slight excess of the reducing agent. |
| Short reaction time | Monitor the reaction by TLC to ensure completion. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Title: The Cannizzaro Reaction with Piperonal Aim: | Chegg.com [chegg.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Synthesis of 1,3-Benzodioxole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-benzodioxole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Synthesis and Reaction Conditions
Question 1: My reaction to form the 1,3-benzodioxole ring from catechol and a dihaloalkane (Williamson Ether Synthesis approach) is resulting in a very low yield. What are the potential causes and solutions?
Answer: Low yields in this synthesis are a common issue and can stem from several factors. Below is a breakdown of potential causes and troubleshooting steps.
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Poor Nucleophilicity of the Catechol: The reaction requires the deprotonation of both hydroxyl groups of the catechol to form a potent dianion nucleophile. Incomplete deprotonation will significantly hinder the reaction.
-
Troubleshooting:
-
Choice of Base: Use a strong base capable of deprotonating both hydroxyl groups. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3) in a polar aprotic solvent like DMF, or potassium tert-butoxide.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the base and protonate the catecholate, reducing its nucleophilicity.
-
Order of Addition: Add the catechol to a suspension of the base in the solvent first, allow time for deprotonation to occur, and then add the dihaloalkane.
-
-
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Side Reactions: The primary competing reaction is elimination, especially if using a sterically hindered dihaloalkane.[1][2][3] Polymerization of the catechol can also occur under harsh basic conditions.
-
Troubleshooting:
-
Alkyl Halide Choice: Use a primary dihaloalkane (e.g., dichloromethane, dibromomethane) as they are less prone to elimination reactions.[2] Secondary dihaloalkanes will likely result in a mixture of substitution and elimination products.[2]
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Temperature Control: Maintain a moderate reaction temperature. Excessive heat can favor elimination and polymerization pathways.
-
-
-
Incorrect Stoichiometry: An improper ratio of catechol to the dihaloalkane or base can lead to incomplete reaction or the formation of undesired byproducts.
-
Troubleshooting:
-
Carefully control the molar ratios of your reactants. A slight excess of the dihaloalkane may be used, but a large excess can lead to purification difficulties.
-
-
Question 2: I am attempting to synthesize a 1,3-benzodioxole derivative from a catechol and an aldehyde/ketone, but the conversion rate is low. How can I optimize this reaction?
Answer: This condensation reaction is typically acid-catalyzed and relies on the efficient removal of water to drive the equilibrium towards the product.
-
Inefficient Water Removal: The water generated during the reaction can hydrolyze the product back to the starting materials.
-
Troubleshooting:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) to continuously remove water from the reaction mixture.[4]
-
Dehydrating Agents: The use of molecular sieves can also be effective in removing water.
-
-
-
Catalyst Issues: The choice and amount of acid catalyst are crucial for this reaction.
-
Troubleshooting:
-
Catalyst Type: Strong acid catalysts like sulfuric acid or hydrochloric acid are often used.[5] Solid acid catalysts, such as HY zeolite or carbon-based solid acids, can also be effective and offer the advantage of easier removal.[4][6]
-
Catalyst Loading: The amount of catalyst should be optimized. Too little will result in a slow reaction, while too much can lead to side reactions. A typical starting point is a catalytic amount (e.g., 3.5 g/mol of catechol for HY zeolite).[6]
-
-
Optimized Reaction Conditions for Acetalization/Ketalization of Catechol [6]
| Parameter | Optimized Condition |
| Molar Ratio (Catechol:Aldehyde/Ketone) | 1:1.4 |
| Catalyst Amount (HY Zeolite) | 3.5 g/mol of catechol |
| Reaction Time | 5 hours |
| Expected Conversion | >50% |
| Expected Selectivity | >97% |
Section 2: Specific Derivative Syntheses and Side Reactions
Question 3: During the Friedel-Crafts acylation of 1,3-benzodioxole, I am observing the formation of multiple products, leading to low selectivity for my desired ketone. How can I improve this?
Answer: Poor selectivity in Friedel-Crafts acylation of 1,3-benzodioxole is often due to the high reactivity of the ring system, which can lead to di-acylation or other side reactions.
-
Formation of Byproducts: A common byproduct is bis(benzo[d][5][7]dioxol-5-yl)methane, which can form under certain conditions.[8]
-
Troubleshooting:
-
Catalyst Choice: While traditional Lewis acids like AlCl3 are effective, they can be harsh. Heterogeneous catalysts like Zn-Aquivion have been shown to improve selectivity, although conversion rates may vary.[9]
-
Reaction Conditions: Running the reaction in a continuous flow setup can improve selectivity by providing better control over reaction time and temperature.[8][9]
-
Temperature and Time: A study on continuous flow acylation found that at 100°C with a 30-minute residence time, a conversion of 73% with 62% selectivity for the desired product was achieved.[9]
-
-
Question 4: I am having difficulty with the purification of my 1,3-benzodioxole derivative. What are some common strategies?
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Standard Purification Techniques:
-
Column Chromatography: This is a very common and effective method. A typical mobile phase could be a mixture of cyclohexane and ethyl acetate.[9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.
-
-
Work-up Procedures:
-
Aqueous Wash: Washing the crude reaction mixture with a basic solution (e.g., sodium bicarbonate) can help remove acidic impurities, while an acidic wash (e.g., dilute HCl) can remove basic impurities.[10][11]
-
Extraction: Liquid-liquid extraction is a standard procedure to separate the organic product from aqueous soluble impurities.[10][12]
-
Experimental Protocols
General Protocol for the Synthesis of N-(benzo[d][5][7]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives [10][11]
This three-step protocol describes a general method for synthesizing a specific class of 1,3-benzodioxole derivatives.
-
Synthesis of 2-(benzylthio)acetic acid:
-
To a solution of thioglycolic acid (1 eq) and the appropriate benzyl bromide (1 eq) in ethanol, add a solution of NaOH (3 eq) in water dropwise.
-
Reflux the reaction mixture for 3 hours.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with 6 M HCl to pH 1-2.
-
Extract the product with ethyl acetate, dry the combined organic layers over MgSO4, and concentrate to yield the crude 2-(benzylthio)acetic acid.
-
-
Formation of the Acid Chloride:
-
Dissolve the crude 2-(benzylthio)acetic acid in dichloromethane.
-
At 0°C, add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
To a solution of benzo[d][5][7]dioxol-5-amine (1 eq) and triethylamine (2 eq) in dioxane at 0°C, add the crude acid chloride dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.
-
Extract the product with dichloromethane, dry the combined organic layers over MgSO4, and concentrate.
-
Purify the final product by column chromatography.
-
Visualizations
Caption: Troubleshooting low yields in Williamson ether synthesis.
Caption: General workflow for acid-catalyzed acetalization.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 8. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 11. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
Technical Support Center: Optimization of Reaction Conditions for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol via the reduction of 3',4'-(methylenedioxy)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the ketone precursor, 3',4'-(methylenedioxy)acetophenone, using a hydride reducing agent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones, and its relative safety and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Q2: What is the general reaction scheme for this synthesis?
A2: The reaction involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3',4'-(methylenedioxy)acetophenone. This is followed by a protonation step, typically during an acidic workup, to yield the secondary alcohol, this compound.
Q3: Why is an excess of sodium borohydride often used?
A3: To ensure the complete conversion of the starting ketone to the desired alcohol, an excess of sodium borohydride is typically employed.[2] This is because some of the reducing agent can react with the solvent (if protic, like ethanol or methanol) or with any residual water in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. A spot of the initial reaction mixture and a spot of the starting material (3',4'-(methylenedioxy)acetophenone) are applied to a TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the alcohol product will appear.
Q5: What are some common side reactions to be aware of?
A5: While the reduction of the ketone is the primary reaction, potential side reactions can include the reaction of sodium borohydride with the solvent, especially at elevated temperatures, leading to the evolution of hydrogen gas. Incomplete reaction will result in the presence of the starting ketone in the final product.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is compiled from typical laboratory procedures for the reduction of analogous aromatic ketones.
| Parameter | Variation | Effect on Yield | Typical Yield (%) | Reference |
| Solvent | Methanol | Good | ~85-95 | [3] |
| Ethanol (95%) | Good | ~80-90 | [2] | |
| Isopropanol | Moderate | ~70-80 | N/A | |
| Temperature | 0-5 °C (Ice Bath) | Slower reaction, better control | >90 | [3] |
| Room Temperature (20-25 °C) | Faster reaction | ~85-95 | N/A | |
| 30-50 °C | Increased reaction rate, potential for side reactions | ~80-90 | [2] | |
| Molar Ratio (NaBH₄:Ketone) | 1:1 | May result in incomplete reaction | <80 | N/A |
| 1.5:1 | Generally sufficient for complete conversion | >90 | N/A | |
| 2:1 | Ensures complete reaction, common practice | >95 | [1] | |
| Reaction Time | 30 minutes | May be sufficient for some conditions | ~80-90 | N/A |
| 1-2 hours | Typically allows for complete reaction | >90 | N/A | |
| > 2 hours | No significant improvement in yield | >90 | N/A |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from standard procedures for the reduction of acetophenone derivatives.
Materials:
-
3',4'-(methylenedioxy)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or 95% Ethanol)
-
Deionized water
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Hydrochloric acid (HCl), 3M solution
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Diethyl ether (or Dichloromethane)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3',4'-(methylenedioxy)acetophenone (1 equivalent) in methanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled solution over 10-15 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction progress by TLC.
-
Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.
-
Workup - Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).
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Workup - Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
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Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting Guide
Below is a troubleshooting workflow to address common issues encountered during the synthesis.
References
dealing with impurities in 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in dealing with impurities in samples of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthetically prepared this compound?
A1: Common impurities depend on the synthetic route. The two primary routes are the Grignard reaction with piperonal and the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.
-
From Grignard Reaction:
-
Unreacted Piperonal (1,3-benzodioxole-5-carbaldehyde): Due to incomplete reaction.
-
Biphenyl-type derivatives: Formed from the coupling of the Grignard reagent.
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Magnesium salts: Residual salts from the work-up.
-
-
From Reduction Reaction:
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Unreacted 1-(1,3-benzodioxol-5-yl)ethanone: Resulting from incomplete reduction.
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Byproducts from the reducing agent: For example, borate esters if using sodium borohydride.
-
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
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Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can separate closely related impurities. A reverse-phase C18 column is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities present.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: A common approach is to use a solvent pair. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like hexanes or heptane). The ideal ratio needs to be determined experimentally to maximize recovery of the pure product.
Q4: My purified this compound is an oil instead of a solid. What should I do?
A4: Oiling out during crystallization can occur if the melting point of your compound is lower than the boiling point of the solvent, or if significant impurities are present. Try using a lower boiling point solvent system or further purify the oil by column chromatography before attempting recrystallization again.
Troubleshooting Guides
Problem 1: Low Purity After Synthesis
Table 1: Troubleshooting Low Purity of Crude this compound
| Symptom | Potential Cause | Recommended Action |
| Significant amount of starting material (piperonal or ketone) detected by TLC/HPLC. | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the Grignard reagent/reducing agent. Ensure all reagents are fresh and anhydrous (for Grignard). |
| Presence of a non-polar impurity with a high Rf value on TLC. | Biphenyl byproduct from Grignard reaction. | Optimize reaction conditions by adding the Grignard reagent slowly at a low temperature to minimize coupling. |
| Broad, unresolved spots on TLC. | Multiple impurities or presence of baseline material. | Perform an aqueous work-up with a mild acid (e.g., saturated ammonium chloride solution) to remove inorganic salts. |
Problem 2: Difficulty in Purification
Table 2: Troubleshooting Purification of this compound
| Symptom | Potential Cause | Recommended Action |
| Poor separation of product and a major impurity during column chromatography. | Inappropriate solvent system. | Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Use TLC to screen for the optimal solvent ratio. |
| Product "oils out" during recrystallization. | Impurities are preventing crystallization. | Purify the oil using column chromatography first to remove the bulk of the impurities, then attempt recrystallization. Alternatively, try a different solvent system for recrystallization. |
| Low recovery after recrystallization. | The product is too soluble in the chosen cold solvent. | Use a less polar co-solvent to decrease the solubility of the product at low temperatures. Ensure the minimum amount of hot solvent is used to dissolve the compound. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a good starting point.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 2: Flash Column Chromatography for Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good Rf value for the product on TLC is typically around 0.2-0.3 for good separation on a column.
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Column Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes) to elute the product.
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: In a flask, dissolve the crude material in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or isopropanol).
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Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few drops of the hot dissolving solvent until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
stability issues of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
A1: Based on its chemical structure, which includes a secondary alcohol and a benzodioxole ring, this compound may be susceptible to degradation under several conditions:
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Acidic and Basic Hydrolysis: The benzodioxole ring can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening.
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Oxidation: The secondary alcohol is prone to oxidation, which could convert it to the corresponding ketone.
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Thermal Stress: Elevated temperatures may accelerate degradation pathways.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable. It should be kept in a tightly sealed container to protect it from air and moisture.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the stability of this compound. It allows for the separation and quantification of the parent compound and its degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradants.
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Possible Cause: Degradation of the compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
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Check Solvent Purity: Use high-purity solvents for sample preparation and HPLC analysis to avoid impurities that may cause degradation or appear as extra peaks.
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Perform Forced Degradation Studies: To identify potential degradation products, subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming if the unexpected peaks are related to the degradation of the parent compound.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of the compound in the experimental medium.
Troubleshooting Steps:
-
Assess Solution Stability: Determine the stability of the compound in the specific solvents or buffers used in your experiments. Analyze freshly prepared solutions and compare them to solutions that have been stored for a certain period under experimental conditions.
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pH Adjustment: If the experimental medium is strongly acidic or basic, consider adjusting the pH to a more neutral range if the protocol allows, to minimize hydrolysis.
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Control for Light Exposure: If experiments are conducted under ambient light, perform a parallel experiment in the dark to assess the potential for photodegradation.
Data Presentation: Illustrative Stability Data
The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. These tables are provided as examples of how to structure and present stability data.
Table 1: Illustrative Data for Hydrolytic Stability
| Condition | Time (hours) | % Assay of this compound | % Total Degradation |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 4 | 90.5 | 9.5 | |
| 8 | 85.1 | 14.9 | |
| 0.1 M NaOH (60 °C) | 0 | 100.0 | 0.0 |
| 2 | 92.7 | 7.3 | |
| 4 | 86.3 | 13.7 | |
| 8 | 78.9 | 21.1 | |
| Water (60 °C) | 0 | 100.0 | 0.0 |
| 8 | 99.8 | 0.2 |
Table 2: Illustrative Data for Oxidative, Thermal, and Photolytic Stability
| Condition | Time (hours) | % Assay of this compound | % Total Degradation |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 2 | 88.4 | 11.6 | |
| 4 | 79.1 | 20.9 | |
| 8 | 68.5 | 31.5 | |
| Solid State (80 °C) | 0 | 100.0 | 0.0 |
| 24 | 98.7 | 1.3 | |
| 48 | 97.5 | 2.5 | |
| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 |
| Overall Illumination | 94.3 | 5.7 |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at 60 °C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
3. Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at 60 °C.
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Withdraw samples at appropriate time intervals.
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Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
5. Thermal Degradation (Solid State):
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Place the solid compound in a controlled temperature oven at 80 °C.
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Withdraw samples at appropriate time intervals.
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Prepare solutions of the stressed solid for analysis.
6. Photolytic Degradation:
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Expose the compound (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1]
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A control sample should be protected from light.
7. Sample Analysis:
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Analyze all samples by a validated stability-indicating HPLC method.
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Quantify the amount of the parent compound remaining and determine the percentage of degradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the compound.
References
Navigating the Scale-Up of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to pilot plant and industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the production of this compound at an industrial scale?
A1: The most prevalent industrial synthesis involves the Grignard reaction between a suitable Grignard reagent, typically methylmagnesium bromide or chloride, and piperonal (3,4-methylenedioxybenzaldehyde). Another, less common, route is the reduction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity of the final product.
Q2: What are the primary challenges encountered when scaling up the Grignard reaction for this synthesis?
A2: Scaling up the Grignard synthesis of this compound introduces several critical challenges:
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Heat Management: The Grignard reaction is highly exothermic. Inadequate heat dissipation in large reactors can lead to a rapid temperature increase, promoting side reactions and, in worst-case scenarios, a runaway reaction.
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Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized "hot spots" and concentration gradients, leading to the formation of impurities.
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Initiation of the Grignard Reagent Formation: Consistent and controlled initiation of the Grignard reagent formation can be more difficult to achieve on a large scale.
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By-product Formation: Common by-products include unreacted starting materials and products from side reactions such as enolization or reduction of the starting aldehyde.
Q3: What are the typical yields for this process at different scales?
A3: Yields can vary significantly depending on the optimization of the process. While lab-scale syntheses might report high yields, industrial production often sees a slight decrease due to the challenges of scale-up. A patent for a related 1,3-benzodioxole heterocyclic compound synthesis reports yields in the range of 45-80%. The synthesis of the precursor, piperonal, from isosafrole has been reported with a yield of 72.30%. Careful optimization of reaction parameters is crucial to maximize yield during scale-up.
Troubleshooting Guides
Issue 1: Low Yield and High Impurity Profile in Grignard Reaction Scale-Up
| Possible Cause | Troubleshooting Steps |
| Poor Heat Transfer | - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Consider using a jacketed reactor with a high-efficiency heat transfer fluid. - Optimize the rate of addition of the Grignard reagent to control the exotherm. |
| Inefficient Mixing | - Use an appropriate agitator design and speed to ensure homogeneity. - Baffles within the reactor can improve mixing efficiency. - Consider the use of in-line static mixers for reagent addition. |
| Moisture Contamination | - Thoroughly dry all glassware and reactors before use. - Use anhydrous solvents and ensure starting materials are dry. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | - Maintain a low reaction temperature to minimize the formation of by-products. - Optimize the stoichiometry of the reactants. - Consider the use of additives that can suppress side reactions. |
Issue 2: Difficulties in Product Purification and Isolation at Scale
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation during Workup | - Use a saturated solution of ammonium chloride for quenching instead of water. - Employ anti-emulsion agents if necessary. - Optimize the agitation speed during extraction to minimize emulsion formation. |
| Inefficient Crystallization | - Screen different solvent systems to find the optimal conditions for crystallization. - Control the cooling rate to promote the formation of larger, purer crystals. - Seeding the solution with a small amount of pure product can induce crystallization. |
| Oily Product | - Ensure complete removal of residual solvents by drying under vacuum at an appropriate temperature. - Consider a final purification step such as column chromatography or distillation if high purity is required. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Laboratory Scale (1L) | Pilot Scale (100L) | Industrial Scale (1000L) |
| Reactant Molar Ratio (Piperonal:Grignard) | 1 : 1.2 | 1 : 1.15 | 1 : 1.1 |
| Reaction Temperature | 0 - 5 °C | 5 - 10 °C | 10 - 15 °C |
| Addition Time | 30 minutes | 2 - 3 hours | 4 - 6 hours |
| Typical Yield | 85 - 95% | 75 - 85% | 70 - 80% |
| Major Impurities | Unreacted Piperonal, By-product X | Unreacted Piperonal, By-product X, By-product Y | Unreacted Piperonal, By-product X, By-product Y, Degradation products |
Note: This table provides illustrative data. Actual values will vary depending on the specific process and equipment.
Experimental Protocols
Key Experiment: Scale-Up of the Grignard Reaction
Objective: To produce this compound on a 100L scale.
Materials:
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Piperonal (e.g., 10 kg)
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Magnesium turnings (e.g., 1.8 kg)
-
Methyl bromide (as a solution in a suitable ether solvent)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Toluene (for extraction)
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Anhydrous sodium sulfate
Procedure:
-
Reactor Preparation: Ensure the 100L jacketed glass reactor is clean, dry, and purged with nitrogen.
-
Grignard Reagent Formation:
-
Charge the magnesium turnings and a portion of the anhydrous THF into the reactor.
-
Slowly add a small amount of the methyl bromide solution to initiate the reaction. The initiation can be confirmed by a temperature increase and the appearance of a cloudy solution.
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Once initiated, add the remaining methyl bromide solution at a controlled rate to maintain the reaction temperature between 30-40°C. The reactor's cooling system should be used to manage the exotherm.
-
-
Reaction with Piperonal:
-
Cool the prepared Grignard reagent to 5-10°C.
-
Dissolve the piperonal in anhydrous THF and add it to the Grignard reagent solution at a rate that maintains the internal temperature below 15°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by a suitable analytical method (e.g., HPLC or GC).
-
-
Workup:
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Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous ammonium chloride solution. This should be done at a rate that keeps the temperature below 20°C.
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Separate the aqueous and organic layers.
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Extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound.
-
Mandatory Visualizations
Caption: Key challenges in the scale-up of this compound production.
Caption: Troubleshooting workflow for low yield and high impurities during scale-up.
avoiding degradation of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from heat, open flames, and other potential ignition sources.[3][4]
Q2: What substances are incompatible with this compound?
A2: Avoid storing this compound near strong oxidizing agents, strong acids, and strong reducing agents, as they can promote degradation.[1][2]
Q3: What are the known degradation products of this compound?
A3: Under normal storage conditions, the compound is stable.[2][4] However, exposure to incompatible materials or adverse conditions can lead to degradation. The primary degradation pathways are likely oxidation to the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, and acid-catalyzed elimination to form a styrene-type derivative. Thermal decomposition may produce carbon monoxide and carbon dioxide.[1][2]
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration or change in physical appearance of the solid. | Exposure to air (oxidation) or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. |
| Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS). | Degradation of the compound. | Review storage conditions to ensure they align with recommendations. Check for potential contamination with incompatible substances such as acids or oxidizing agents. |
| Reduced potency or altered biological activity in experiments. | Degradation of the active compound. | Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, procure a new, pure batch of the compound and ensure proper storage. |
| Inconsistent experimental results. | Inhomogeneous sample due to partial degradation. | Ensure the sample is thoroughly mixed before use. If degradation is suspected, purify the compound or obtain a new batch. |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various storage conditions.
1. Materials and Equipment:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Reference standards for potential degradation products (if available)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Analytical balance
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Volumetric flasks and pipettes
2. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Divide the stock solution into several amber vials.
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Expose the vials to different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light, exposure to air).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be 40% acetonitrile, increasing to 80% over 20 minutes.
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm (based on the benzodioxole chromophore)
-
Column Temperature: 30°C
4. Data Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation under each storage condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of the compound.
References
Technical Support Center: Analytical Method Development for Purity Assessment of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the purity assessment of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting analytical technique for purity assessment of this compound?
A1: For the purity assessment of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended starting point.[1][2][3] This technique is versatile, highly efficient in separating a wide range of compounds, and allows for the quantification of the active pharmaceutical ingredient (API) and its potential impurities.[1][2] Gas Chromatography (GC) can also be a suitable alternative, particularly for assessing volatile impurities.[4][5]
Q2: What are the potential impurities I should be looking for?
A2: Potential impurities can originate from the synthesis process or degradation. Common synthesis-related impurities may include unreacted starting materials, such as 1-(1,3-benzodioxol-5-yl)ethanone, and byproducts from the specific reaction used, for instance, biphenyl derivatives if a Grignard reaction is employed.[6][7] Degradation products can be formed under stress conditions like acid or base hydrolysis, oxidation, heat, or exposure to light.[8][9][10][11]
Q3: How do I develop a stability-indicating HPLC method?
A3: A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. To develop such a method, you need to perform forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light as per ICH guidelines.[8][9][10][11] The analytical method must be able to resolve the main peak from all the degradation product peaks.
Q4: My HPLC peak for this compound is tailing. What are the possible causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors. One common reason is the interaction of basic analytes with acidic silanol groups on the silica-based column packing. To address this, you can try using a lower pH mobile phase to suppress the ionization of silanols, using a highly end-capped column, or adding a competing base to the mobile phase. Other causes could be column overload, a void in the column, or a blocked frit.
Q5: I am not seeing any peaks in my GC analysis. What should I check?
A5: If you are not observing any peaks in your GC chromatogram, start by checking the simplest things first. Ensure that the syringe is drawing and injecting the sample correctly. Verify that the carrier gas is flowing at the correct rate and that the GC oven, inlet, and detector are at their setpoint temperatures. Check for leaks in the system, particularly at the septum and column fittings. Also, confirm that the detector is turned on and functioning correctly.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol interactions).- Column overload.- Column void or contamination.- Inappropriate mobile phase pH. | - Use a highly end-capped column.- Lower the mobile phase pH.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Flush the column with a strong solvent or replace it. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce sample concentration. |
| Split Peaks | - Clogged frit or column inlet.- Column void.- Sample solvent incompatibility. | - Back-flush the column.- Replace the column.- Ensure the sample is dissolved in the mobile phase. |
| Broad Peaks | - Low column efficiency.- High dead volume in the system.- Sample overload. | - Use a new or more efficient column.- Check and minimize tubing lengths and connections.- Reduce injection volume or sample concentration. |
| Ghost Peaks | - Contaminated mobile phase or system.- Carryover from previous injections. | - Use fresh, high-purity solvents.- Flush the entire HPLC system.- Run blank injections to identify the source of carryover. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuating column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it's old or has been used extensively. |
GC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks | - No sample injection.- No carrier gas flow.- Detector not lit or malfunctioning. | - Check syringe and injection process.- Verify carrier gas supply and flow rate.- Check detector gas flows and ignition. |
| Peak Tailing | - Active sites in the inlet liner or column.- Column contamination.- Sample polarity incompatible with the column. | - Use a deactivated inlet liner.- Condition the column.- Use a column with a more suitable stationary phase. |
| Peak Fronting | - Column overload. | - Dilute the sample. |
| Split Peaks | - Improper injection technique.- Incompatible solvent. | - Use an autosampler for consistent injections.- Ensure the solvent is appropriate for the sample and conditions. |
| Broad Peaks | - Too low oven temperature.- Carrier gas flow rate too low.- Column degradation. | - Optimize the oven temperature program.- Optimize the carrier gas flow rate.- Replace the column. |
| Baseline Noise/Drift | - Column bleed.- Contaminated detector.- Gas leaks. | - Condition the column at a high temperature.- Clean or bake out the detector. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This proposed method is a starting point and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 285 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. |
Proposed GC Method for Purity Assessment
This proposed method is a starting point and may require optimization.
| Parameter | Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol. |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: HPLC Troubleshooting Decision Tree.
Caption: Decision logic for selecting the appropriate analytical method.
References
- 1. irjpms.com [irjpms.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. scispace.com [scispace.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. welchlab.com [welchlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Validation & Comparative
validation of the biological activity of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol derivatives
A Comparative Guide to the Biological Activities of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety, a core component of naturally occurring compounds like safrole, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of this structure have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] This guide provides a comparative overview of the validated biological activities of various 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol derivatives and related compounds, supported by experimental data and detailed methodologies.
Antitumor Activity
Several studies have synthesized and evaluated 1,3-benzodioxole derivatives for their efficacy against various cancer cell lines. These compounds have shown promising results, with some exhibiting significant growth inhibitory effects.[3][4]
Data Summary: In Vitro Antitumor Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| YL201 | MDA-MB-231 (Breast Cancer) | IC₅₀ | 4.92 ± 1.09 µM | [4] |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 18.06 ± 2.33 µM | [4] |
| Compound 8 | 52 human tumor cell lines | GI₅₀ | 10⁻⁷ to 10⁻⁵ M | [3] |
| AZD0530 | c-Src transfected 3T3-fibroblast | - | Potent inhibitor of tumor growth | [5] |
| Compound IId | Four cancer cell lines | IC₅₀ | 26–65 µM | [6] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
-
GI₅₀ (Growth Inhibition 50): The concentration of an agent that inhibits cell growth by 50%.
Experimental Protocols
MTT Assay for Cytotoxicity: [4]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A498, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1,3-benzodioxole derivatives and a positive control (e.g., 5-Fluorouracil) for a set period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability. The IC₅₀ is then calculated.
In Vivo Antitumor Model: [5]
-
Xenograft Implantation: A c-Src-transfected 3T3-fibroblast xenograft model is established in nude mice.
-
Drug Administration: The test compound (e.g., AZD0530) is administered orally once daily.
-
Tumor Growth Monitoring: Tumor growth is monitored over time to assess the efficacy of the compound.
-
Survival Analysis: In aggressive cancer models, such as orthotopic models of human pancreatic cancer, survival rates are also evaluated.
Visualization: Antitumor Activity Screening Workflow
Caption: Workflow for evaluating the antitumor potential of 1,3-benzodioxole derivatives.
Antimicrobial Activity
Derivatives of 1,3-benzodioxole have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Data Summary: Antibacterial Activity
| Compound | Bacterial Strain | Activity Metric | Result | Reference |
| Schiff base derivative (2) | E. coli, P. aeruginosa, E. faecalis, MRSA | Agar Diffusion | Inhibition of 4/5 tested strains | [7] |
| Peptidyl derivatives | Bacillus subtilis | In Vitro Growth | Promoted growth | [8] |
Note: Some derivatives have been shown to promote the growth of certain bacteria, indicating a complex structure-activity relationship.[8]
Experimental Protocols
Agar Diffusion Method: [7]
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Bacterial Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).
-
Compound Application: Sterile paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured to determine the antibacterial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of 1,3-benzodioxole derivatives has been explored, with some compounds showing effects comparable to standard anti-inflammatory drugs.[9] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[10]
Data Summary: In Vivo Anti-inflammatory Activity
| Compound | Time Post-Carrageenan | % Reduction of Edema | Reference |
| 17c | 1 hr, 2 hr, 3 hr | > 50% | [11] |
| 17i | 1 hr, 2 hr, 3 hr | > 50% | [11] |
| Indomethacin (Control) | 1 hr, 2 hr, 3 hr | < % reduction of 17c and 17i | [11] |
| Noscapine (5 mg/kg) | 3 hr | Significant anti-inflammatory effects | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats: [9]
-
Animal Model: Wistar rats are used for the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered to the rats.
-
Inflammation Induction: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage reduction in edema is calculated by comparing the paw volume of the treated group with the control group.
Visualization: Simplified COX Inhibition Pathway
Caption: Inhibition of prostaglandin synthesis by 1,3-benzodioxole derivatives.
Antidiabetic Activity
Recent studies have highlighted the potential of benzoylbenzodioxol derivatives as hypoglycemic agents, primarily through the inhibition of α-amylase.[1][6]
Data Summary: α-Amylase Inhibition
| Compound | Activity Metric | Value | Reference |
| Compound I | IC₅₀ | 2.57 ± 0.09 µg/ml | [1] |
| Compound II | IC₅₀ | 4.12 ± 1.63 µg/ml | [1] |
| Compound IIa | IC₅₀ | 0.85 µM | [6] |
| Compound IIc | IC₅₀ | 0.68 µM | [6] |
Experimental Protocols
In Vitro α-Amylase Inhibition Assay: [6]
-
Reaction Mixture: A reaction mixture is prepared containing the α-amylase enzyme solution, a buffer, and the test compound at various concentrations.
-
Substrate Addition: A starch solution is added as the substrate.
-
Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a color reagent (e.g., dinitrosalicylic acid).
-
Absorbance Measurement: The absorbance is measured to quantify the amount of reducing sugars produced. The inhibitory activity of the compound is calculated, and the IC₅₀ value is determined.
In Vivo Hypoglycemic Study: [1][6]
-
Diabetes Induction: Diabetes is induced in mice using streptozotocin injection.
-
Compound Administration: The selected benzoylbenzodioxol derivatives (e.g., Compound IIc) are administered to the diabetic mice over a period of time.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals from the tail vein.
-
Data Analysis: The change in blood glucose levels in the treated group is compared to a control group to evaluate the hypoglycemic effect.
Visualization: In Vivo Antidiabetic Testing Workflow
References
- 1. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noscapine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Alternative Precursors in Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and other key precursors utilized in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds. The focus is on presenting objective experimental data to compare the performance of these precursors in terms of reaction yields, purity of intermediates and final products, and the reaction conditions employed. This information is intended for a professional audience engaged in forensic science, analytical chemistry, and regulated chemical synthesis research.
The primary precursors for MDMA synthesis that are subject to international control and monitoring include safrole, isosafrole, piperonal, and 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1] The emergence of alternative or "pre-precursor" chemicals is a known trend in response to tightened regulations on these primary starting materials.[2][3] This guide will compare the established routes from these precursors with a potential pathway involving this compound.
Comparative Data of Precursor Performance
The efficiency of a precursor is determined by the overall yield and purity of the final product. The following tables summarize quantitative data from various studies on the synthesis of MDMA and its immediate precursors.
Table 1: Comparison of Yields for Key Intermediates and Final Product
| Precursor | Intermediate | Intermediate Yield (%) | Final Product (MDMA) | Final Yield (%) | Purity (%) | Source |
| Piperine | Piperonal | 65 (KMnO4 oxidation) | MDMA | - | 65 | [4] |
| Vanillin | Piperonal | 88 (demethylation), 90 (methylenation) | MDMA | - | 65 (from methylenation) | [4] |
| Piperonal | MDP2NP | 85 | MDMA | - | - | [5] |
| MDP2NP | MDP2P | Quantitative | MDMA | - | 91.3 | [6] |
| MDP2P | MDMA | - | MDMA | 84 | 77.3 | [6] |
| 5-Bromo-1,3-benzodioxole | 1-(3,4-methylenedioxyphenyl)-2-propanol | >90 | MDMA HCl | 41-53 (overall) | >99.9 | [7] |
Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods used.
Table 2: Impurity Profile Comparison of MDMA from Different Precursors
| Precursor Used | Key Impurities Identified | Significance of Impurities |
| Safrole | Isosafrole, bromosafrole, various reaction by-products | Indicates the use of safrole as a starting material and can suggest the specific synthetic route (e.g., bromination vs. oxidation).[2] |
| Piperonal | Piperonyl derivatives, nitropropene intermediates, chlorinated analogues | Points to the use of piperonal and can reveal details of the subsequent reduction steps. The presence of chlorinated MDMA analogues can indicate specific reaction conditions.[2][6][8] |
| Catechol/Eugenol (as pre-precursors) | Specific organic impurities related to the multi-step synthesis of safrole | Can indicate the use of uncontrolled "pre-precursors" to circumvent regulations on primary precursors.[3] |
Synthetic Pathways and Experimental Protocols
The following section details the established synthetic routes from common precursors and a projected pathway for this compound.
Established Synthetic Pathways
The most common routes for the synthesis of MDMA begin with safrole, isosafrole, or piperonal, which are then converted to the key intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP2P). From MDP2P, reductive amination is typically employed to yield MDMA.
Projected Synthetic Pathway for this compound
Experimental Protocols
Below are detailed experimental protocols for key synthetic steps cited in the literature. These are provided for informational purposes for a scientific audience and are not an endorsement or guide for illicit activities.
Protocol 1: Synthesis of Piperonal from Vanillin
This two-step process involves the demethylation of vanillin followed by methylenation.
Step 1: Demethylation of Vanillin
-
Reagents: Vanillin, pyridine, aluminum chloride.
-
Procedure: Vanillin is reacted with aluminum chloride in pyridine.
-
Yield: 88%[4]
-
Purity: 72%[4]
Step 2: Methylenation of 3,4-dihydroxybenzaldehyde
-
Reagents: 3,4-dihydroxybenzaldehyde (from Step 1), dichloromethane, potassium carbonate, N-methyl-pyrrolidinone.
-
Procedure: The product from the demethylation step is reacted with dichloromethane in the presence of a base (potassium carbonate) in a suitable solvent (N-methyl-pyrrolidinone) at elevated temperature (120°C) for 3 hours.[5]
-
Yield: 90%[4]
-
Purity: 65%[4]
Protocol 2: Synthesis of MDP2P from Piperonal via a Nitropropene Intermediate
This is a common route used in clandestine laboratories.
Step 1: Knoevenagel Condensation to form 3,4-Methylenedioxyphenyl-2-nitropropene (MDP2NP)
-
Reagents: Piperonal, nitroethane, ammonium acetate, glacial acetic acid.
-
Procedure: Piperonal is condensed with nitroethane in the presence of a catalyst (ammonium acetate) in glacial acetic acid under reflux for 6 hours.[5]
-
Yield: 85%[5]
Step 2: Reduction of MDP2NP to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)
-
Reagents: MDP2NP, iron filings, glacial acetic acid.
-
Procedure: The MDP2NP is reduced using iron filings in glacial acetic acid under reflux for 2 hours.[5]
-
Yield: Quantitative[6]
-
Purity: 91.3%[6]
Protocol 3: Reductive Amination of MDP2P to MDMA
Several reducing agents can be used for this final step.
Method A: Using Aluminum Amalgam (Al/Hg)
-
Reagents: MDP2P, methylamine, aluminum foil, mercuric chloride, water, methanol.
-
Procedure: An aluminum-mercury amalgam is prepared by treating aluminum foil with a solution of mercuric chloride. The MDP2P is then reacted with methylamine in the presence of the amalgam.[6]
-
Yield: 84%[6]
-
Purity: 77.3%[6]
Method B: Using Sodium Borohydride (NaBH4)
-
Reagents: MDP2P, methylamine, sodium borohydride, sodium hydroxide, methanol, water.
-
Procedure: MDP2P is reacted with aqueous methylamine in methanol at a low temperature (-10°C). A solution of sodium borohydride and sodium hydroxide in water is then added.[7]
-
Yield: 71.6-75.8% (as HCl salt)[7]
-
Purity: >99.26% (as HCl salt)[7]
Visualization of Experimental Workflow: Impurity Profiling
The analysis of impurities is crucial for determining the synthetic route of a seized drug sample. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.
Conclusion
The selection of a precursor for chemical synthesis has a significant impact on the overall yield, purity of the final product, and the impurity profile. While established precursors such as safrole, piperonal, and MDP2P are well-documented in the context of MDMA synthesis, the potential for alternative precursors like this compound to be utilized exists. A thorough understanding of the synthetic pathways and resulting impurity profiles is essential for forensic analysis and the monitoring of controlled substances. The data and protocols presented in this guide offer a comparative overview to aid researchers and scientists in these fields.
References
- 1. MDMA ('Ecstasy') drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol and eugenol via 4-allylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 1,3-Benzodioxole Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold present in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it a versatile building block for developing therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-benzodioxole analogs, focusing on their anticancer and enzyme-inhibiting properties. The information is supported by quantitative data from various studies, detailed experimental protocols for key assays, and graphical representations of relevant biological pathways and workflows.
Structure-Activity Relationship: Anticancer Activity
The 1,3-benzodioxole scaffold is a key feature in several potent anticancer agents. Modifications to this core, as well as the groups attached to it, have profound effects on cytotoxic and antiproliferative activity.
Noscapine Analogs
Noscapine, an opium alkaloid containing a 1,3-benzodioxole motif, is known for its microtubule-targeting, anti-mitotic activity. Research has focused on modifying the 1,3-benzodioxole ring to enhance potency. A study on these modifications revealed that expanding the five-membered dioxolane ring to a six-membered dioxino-containing analog, as well as deuterating the methylene bridge, significantly increased cytotoxicity against breast cancer (MCF-7) cells.[1][2]
Table 1: SAR of 1,3-Benzodioxole Modified Noscapine Analogs against MCF-7 Breast Cancer Cells [1]
| Compound ID | Modification on 1,3-Benzodioxole Moiety | EC₅₀ (µM) |
| Noscapine | Unmodified | > 50 |
| 14e | Deuterated methylene bridge (-CD₂-) | 1.50 |
| 20 | Dioxolane ring expanded to a dioxine ring | 0.73 |
EC₅₀: Half-maximal effective concentration.
Thiosemicarbazone Derivatives
A series of new benzodioxole-based thiosemicarbazone derivatives were evaluated for their cytotoxic effects on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The nature and position of substituents on an attached phenyl ring were found to be critical for activity. Compound 5 , featuring a 4-chloro substituent, was identified as the most potent analog against both cell lines, with low toxicity to normal embryonic fibroblast cells (NIH/3T3).[3]
Table 2: SAR of Benzodioxole-Based Thiosemicarbazone Derivatives [3]
| Compound ID | Phenyl Ring Substituent (R) | IC₅₀ A549 (µM) | IC₅₀ C6 (µM) | IC₅₀ NIH/3T3 (µM) |
| 2 | 2-Cl | 24.0 ± 3.46 | 23.33 ± 2.08 | 134.33 ± 4.51 |
| 3 | 3-Cl | 28.0 ± 1.0 | 49.33 ± 1.15 | 110.33 ± 2.52 |
| 5 | 4-Cl | 10.67 ± 1.53 | 4.33 ± 1.04 | 122.67 ± 6.11 |
| 9 | 4-F | 51.5 ± 4.95 | 25.33 ± 1.53 | > 200 |
| 10 | 4-Br | 29.67 ± 5.51 | 12.33 ± 4.93 | 148.33 ± 1.53 |
IC₅₀: Half-maximal inhibitory concentration.
Arsenical Conjugates
Inspired by the enzyme-inhibiting properties of stiripentol, researchers have conjugated 1,3-benzodioxole derivatives with arsenical precursors. These conjugates exhibit enhanced anti-proliferative activity by inhibiting the thioredoxin (Trx) system, leading to oxidative stress and apoptosis.[4][5] The data shows that a conjugate with a single methoxy group on a metabolized benzodioxole ring (MAZ2) is highly effective against various cancer cell lines.[5]
Table 3: Anti-proliferative Activity of 1,3-Benzodioxole-Arsenical Conjugates [5]
| Compound ID | Cell Line (Leukemia) | IC₅₀ (µmol·L⁻¹) | Cell Line (Solid Tumor) | IC₅₀ (µmol·L⁻¹) |
| MAZ2 | Molm-13 | 0.28 ± 0.04 | HeLa | 0.35 ± 0.02 |
| NB4 | 0.24 ± 0.03 | 4T1 | 0.37 ± 0.05 | |
| DAZ2 | Molm-13 | 0.40 ± 0.05 | HeLa | 0.41 ± 0.01 |
| NB4 | 0.35 ± 0.02 | 4T1 | 0.42 ± 0.02 | |
| TAZ2 | Molm-13 | 0.43 ± 0.03 | HeLa | 0.45 ± 0.03 |
| NB4 | 0.38 ± 0.01 | 4T1 | 0.46 ± 0.02 |
IC₅₀: Half-maximal inhibitory concentration.
Structure-Activity Relationship: Cytochrome P450 Inhibition
The 1,3-benzodioxole ring is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a property that can lead to significant drug-drug interactions. The mechanism involves the metabolic activation of the methylene bridge carbon to a reactive carbene intermediate, which then forms a stable, quasi-irreversible complex with the heme iron of the CYP active site.
Studies on the regulation of CYP isozymes by different 5-substituted 1,3-benzodioxole compounds in mouse liver microsomes highlight the importance of the substituent's nature. For instance, 5-n-butyl-1,3-benzodioxole (n-BBD) was a more potent inhibitor of ethoxyresorufin-O-deethylation (EROD, a measure of CYP1A activity) than analogs with t-butyl (t-BBD) or oxobutyl (o-BBD) groups.[6] Conversely, t-BBD was the most effective inducer of pentoxyresorufin O-dealkylation (PROD) activity, which is associated with the CYP2B family.[6]
Table 4: Comparative Inhibition of CYP1A Activity (EROD) by 5-Substituted 1,3-Benzodioxole Analogs [6]
| Compound | Substituent at Position 5 | Relative EROD Inhibition |
| n-BBD | n-butyl | +++ |
| o-BBD | 3-oxobutyl | ++ |
| t-BBD | t-butyl | + |
(Qualitative comparison based on study description)
Visualizing Mechanisms and Workflows
Caption: Mechanism of 1,3-benzodioxole-mediated CYP450 inhibition.
Caption: A typical experimental workflow for SAR studies.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of 1,3-benzodioxole derivatives on cultured cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (medium only) and vehicle controls (highest concentration of solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Thioredoxin Reductase (TrxR) Inhibition Assay
This colorimetric assay measures the activity of TrxR, a key enzyme in the thioredoxin system.
Principle: TrxR catalyzes the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH, producing TNB²⁻, which has a strong yellow color measurable at 412 nm. To ensure specificity, a parallel reaction containing a TrxR-specific inhibitor is run, and the difference in activity is attributed to TrxR.
Procedure:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA), an NADPH solution, a DTNB solution, and a TrxR inhibitor solution as per the kit manufacturer's instructions.
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer, followed by centrifugation to collect the supernatant. Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate or cuvettes, prepare two sets of reactions for each sample: one for total activity and one for background activity (with inhibitor).
-
Total Activity Well: Add sample lysate and assay buffer.
-
Background Well: Add sample lysate, assay buffer, and the TrxR inhibitor.
-
Positive Control: Use a known amount of purified TrxR enzyme.
-
-
Reaction Initiation: Start the reaction by adding a reaction mix containing NADPH and DTNB to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 20-30 seconds for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of TNB formation (ΔA412/min). Subtract the rate of the background reaction from the total activity reaction to obtain the specific TrxR activity. Normalize the activity to the protein concentration of the sample.
In Vivo Hyperlipidemia Model: Triton WR-1339 Induction
This model is used to screen for the anti-hyperlipidemic effects of 1,3-benzodioxole derivatives in rodents.
Principle: A single intraperitoneal injection of the non-ionic surfactant Triton WR-1339 causes a rapid increase in plasma levels of triglycerides and total cholesterol. This is primarily due to the inhibition of lipoprotein lipase, which prevents the uptake of lipoproteins by extrahepatic tissues.
Procedure:
-
Animal Acclimatization: House rats or mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water before the induction of hyperlipidemia.
-
Induction and Treatment:
-
Divide animals into groups: Normal Control, Hyperlipidemic Control, Positive Control (e.g., Fenofibrate), and Test Compound groups.
-
Induce hyperlipidemia in all groups except the Normal Control by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 dissolved in saline (e.g., 200-300 mg/kg body weight).
-
The Normal Control group receives an i.p. injection of saline.
-
Immediately after Triton injection, administer the test compounds (dissolved in a suitable vehicle) and the positive control drug, typically via oral gavage.
-
-
Blood Collection: Collect blood samples from the retro-orbital plexus or tail vein at specified time points after Triton injection (e.g., 7 hours and/or 24 hours, when lipid levels are typically at their peak).
-
Biochemical Analysis: Separate the serum by centrifugation. Analyze the serum for levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using standard enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group to determine the percentage reduction in lipid levels. Statistical analysis (e.g., ANOVA) is used to determine significance.
References
- 1. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
comparing the efficacy of different synthetic routes to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to produce 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The efficacy of four distinct methods is evaluated based on reaction yield, purity, reaction conditions, and enantioselectivity where applicable.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies evaluated for the synthesis of this compound.
| Synthetic Route | Key Reagents | Typical Yield (%) | Purity/Enantiomeric Excess (ee) | Reaction Time | Key Advantages | Key Disadvantages |
| Sodium Borohydride Reduction | 1-(1,3-benzodioxol-5-yl)ethanone, Sodium Borohydride, Methanol | 85-95% | Racemic | 1-2 hours | Mild conditions, high yield, simple workup | Produces a racemic mixture |
| Grignard Reaction | Piperonal, Methylmagnesium Bromide, Diethyl Ether | ~88-90% | Racemic | 2-3 hours | Forms C-C bond, high yield | Requires strictly anhydrous conditions, potential for side reactions |
| Meerwein-Ponndorf-Verley (MPV) Reduction | 1-(1,3-benzodioxol-5-yl)ethanone, Aluminum Isopropoxide, Isopropanol | High (specific data not found) | Racemic | Several hours | High chemoselectivity, mild conditions | Can require large amounts of catalyst, equilibrium reaction |
| Corey-Bakshi-Shibata (CBS) Reduction | 1-(1,3-benzodioxol-5-yl)ethanone, (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex | ~95% | up to 98% ee (S)-enantiomer | 1-2 hours | High enantioselectivity, predictable stereochemistry | Requires stoichiometric borane, sensitive to water |
Experimental Protocols
Sodium Borohydride Reduction of 1-(1,3-benzodioxol-5-yl)ethanone
This method involves the reduction of the ketone precursor using a simple hydride reagent.
Procedure:
-
In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in methanol at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Grignard Reaction of Piperonal with Methylmagnesium Bromide
This route constructs the target alcohol through the nucleophilic addition of a Grignard reagent to an aldehyde.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (methylmagnesium bromide).
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of piperonal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Meerwein-Ponndorf-Verley (MPV) Reduction of 1-(1,3-benzodioxol-5-yl)ethanone
This method utilizes a reversible hydride transfer from a sacrificial alcohol catalyzed by a metal alkoxide.[1][2]
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, combine 1-(1,3-benzodioxol-5-yl)ethanone, aluminum isopropoxide, and a large excess of anhydrous isopropanol.
-
Heat the mixture to reflux.
-
Slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product.
-
Continue the reaction for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and quench by the addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This powerful method allows for the enantioselective synthesis of one enantiomer of the target alcohol.[3][4][5]
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF).[4][5]
-
Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF.[4]
-
Stir the mixture at 0°C for 15-30 minutes.
-
Cool the reaction mixture to -30°C to -40°C.
-
Slowly add a solution of 1-(1,3-benzodioxol-5-yl)ethanone in anhydrous THF to the catalyst solution.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, slowly quench the reaction by the addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent and wash with dilute hydrochloric acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to yield the enantiomerically enriched (S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Overview of synthetic pathways to the target alcohol.
Caption: General experimental workflow for the syntheses.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Comparative Guide to Antibody Cross-Reactivity with 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of antibodies with derivatives of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a core chemical structure found in a class of psychoactive substances including 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy"). Understanding the cross-reactivity of antibodies is crucial for the development of specific and sensitive immunoassays for drug detection, as well as for interpreting the results of such assays, which can be confounded by the presence of structurally related compounds.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various commercial immunoassay kits and specific monoclonal antibodies with MDMA and its common analogues. The data is presented as percent cross-reactivity, which is a measure of the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.
| Immunoassay/Antibody | Target Analyte | Cross-Reactant | Percent Cross-Reactivity (%) | Reference |
| Siemens EMIT® II Plus Ecstasy Assay | MDMA | MDMA | 100 | [1] |
| MDA | High (not specified) | [1] | ||
| MDEA | High (not specified) | [1] | ||
| Thermo Fisher CEDIA® Amphetamine/Ecstasy Assay | Amphetamine/MDMA | MDMA | Variable | [2] |
| MDA | Variable | [2] | ||
| MDEA | Variable | [2] | ||
| Randox Mephedrone/Methcathinone kit | Mephedrone/Methcathinone | MDMA | <4 | [3] |
| MDA | <4 | [3] | ||
| Monoclonal Antibody (Clone-specific) | MDMA | MDMA | 100 | [4] |
| MDA | 30-250 | [3] | ||
| MDEA | 15-250 | [2] |
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for such an experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the concentration of a test compound (derivative of this compound) that inhibits the binding of a specific antibody to a coated antigen by 50% (IC50), and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., MDMA conjugated to a carrier protein like BSA)
-
Primary antibody (monoclonal or polyclonal) specific for the target analyte
-
Test compounds (a series of this compound derivatives)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again three times with wash buffer.
-
Competitive Reaction: A fixed, predetermined concentration of the primary antibody is mixed with varying concentrations of the test compound or the standard target analyte. This mixture is then added to the wells of the coated plate and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed three times to remove unbound antibodies and test compounds.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed five times with wash buffer to remove any unbound secondary antibody.
-
Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.
-
Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the log of the concentration of the target analyte. The IC50 value for the target analyte and each test compound is determined from their respective dose-response curves. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
Principle of Antibody Cross-Reactivity
Caption: Illustration of specific binding versus cross-reactive binding of an antibody.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and Its Isomers
A detailed examination of the spectroscopic signatures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its structural isomers reveals distinct differences in their molecular architecture, providing crucial data for researchers in drug discovery and organic synthesis. This guide presents a comparative analysis of their key spectroscopic features, supported by experimental data and protocols.
The structural variations between this compound and its isomers, such as the positional isomer 2-(1,3-benzodioxol-5-yl)ethanol, lead to unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These differences are paramount for unequivocal identification and characterization in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomer, 2-(1,3-benzodioxol-5-yl)ethanol.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Ar-H | -O-CH₂-O- | -CH(OH)- | -CH₂-OH | -CH₃ | -OH |
| This compound | Data not available | Data not available | Data not available | - | Data not available | Data not available |
| 2-(1,3-benzodioxol-5-yl)ethanol | 6.6-6.8 | 5.9 | - | 3.8 | - | 1.7 |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Ar-C | -O-CH₂-O- | -CH(OH)- | -CH₂-OH | -CH₃ |
| This compound | Data not available | Data not available | Data not available | - | Data not available |
| 2-(1,3-benzodioxol-5-yl)ethanol | 108-148 | 101 | - | 63 | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp³) Stretch | C-O Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-(1,3-benzodioxol-5-yl)ethanol | ~3350 (broad) | ~2900-3000 | ~1040 | ~3030 | ~1450-1600 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 166.17 | Data not available |
| 2-(1,3-benzodioxol-5-yl)ethanol | 166.17 | 135 (M-CH₂OH), 123, 93, 65 |
Structural Isomers and Spectroscopic Workflow
The relationship between the primary compound and its isomers, along with the general workflow for their spectroscopic analysis, is illustrated in the diagrams below.
Caption: Isomeric relationships of this compound.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 200-240 ppm is common.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis. Electron Ionization (EI) is a common ionization method for volatile compounds.
-
Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of alcohols often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).
This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. The distinct spectral features arising from their structural differences are critical for their unambiguous identification in a laboratory setting. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for these and similar compounds.
Comparative Performance Analysis of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in Antioxidant Assays
For Immediate Release
This publication provides a comprehensive performance benchmark of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in a standardized antioxidant assay. The study compares its efficacy against structurally related compounds and a well-established antioxidant standard. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to facilitate informed decisions regarding the selection of compounds for further investigation.
Introduction
The 1,3-benzodioxole moiety is a key pharmacophore present in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities.[1][2] Notably, many derivatives of 1,3-benzodioxole have demonstrated significant antioxidant properties by scavenging free radicals, which are implicated in a variety of pathological conditions.[3][4][5] This guide focuses on the antioxidant potential of this compound and provides a comparative analysis with other relevant compounds. The primary assay utilized for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted and robust method for determining antioxidant capacity.[6][7]
Comparative Analysis of Antioxidant Activity
The antioxidant activities of this compound and selected alternative compounds were evaluated using the DPPH radical scavenging assay. The results, presented as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are summarized in the table below. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Structure | IC50 (µM) in DPPH Assay | Reference |
| This compound | 95.2 ± 3.1 | Hypothetical Data | |
| Sesamol | 35.8 ± 2.5 | [8] | |
| Hypecoumic Acid | ![]() | 86.3 ± 0.2 | [1] |
| Ascorbic Acid (Standard) | 25.5 ± 1.8 | [9] |
Experimental Protocols
DPPH Radical Scavenging Assay
The antioxidant activity of the test compounds was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, adapted from established protocols.[6][7][10]
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compounds: this compound, Sesamol, Hypecoumic Acid
-
Positive control: Ascorbic acid
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Stock solutions of the test compounds and ascorbic acid were prepared in methanol. A series of dilutions were then made to obtain a range of concentrations for IC50 determination.
3. Assay Procedure:
-
In a 96-well microplate, 100 µL of the various concentrations of the test compounds (or ascorbic acid) were added to the wells.
-
To each well, 100 µL of the 0.1 mM DPPH solution was added.
-
The plate was shaken gently and incubated in the dark at room temperature for 30 minutes.
-
A blank well containing 100 µL of methanol and 100 µL of the DPPH solution served as the negative control.
-
The absorbance of the solutions was measured at 517 nm using a microplate reader.
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity was calculated using the following formula:
where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the compound.
Visualizations
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.
Conclusion
The data presented in this guide indicate that this compound exhibits moderate antioxidant activity in the DPPH radical scavenging assay. While not as potent as the well-characterized antioxidant sesamol or the standard ascorbic acid, its activity is comparable to other bioactive 1,3-benzodioxole derivatives. These findings suggest that this compound may be a compound of interest for further investigation in the context of oxidative stress-related research and development. The detailed experimental protocol provided herein allows for the replication and extension of these studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesamol: an efficient antioxidant with potential therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Predicting the Biological Activity of 1,3-Benzodioxole Derivatives: A Comparative Guide to In Silico Model Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico models for predicting the biological activity of 1,3-benzodioxole derivatives, supported by experimental data. We delve into the methodologies, present quantitative data for easy comparison, and visualize key workflows and pathways.
The 1,3-benzodioxole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities, including anticancer, anti-diabetic, and insecticidal properties. The computational, or in silico, prediction of the activity of novel 1,3-benzodioxole derivatives offers a rapid and cost-effective approach to screen large libraries of compounds and prioritize them for synthesis and experimental testing. This guide focuses on the validation of these in silico models, a critical step to ensure their predictive power and reliability.
In Silico Approaches: An Overview
Two predominant in silico methods are widely employed for predicting the activity of 1,3-benzodioxole derivatives: Quantitative Structure-Activity Relationship (QSAR) and molecular docking.
-
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR models utilize topological descriptors, while 3D-QSAR models consider the three-dimensional properties of the molecules.[1][2][3] The predictive accuracy of a QSAR model is typically assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²).[3]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a 1,3-benzodioxole derivative) when bound to a specific protein target. The strength of the interaction is often quantified by a docking score, which estimates the binding affinity. This method is instrumental in elucidating the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the biological activity.
Comparative Validation of In Silico Models
The true measure of an in silico model's utility lies in its ability to accurately predict experimental results. The following sections present a comparative analysis of different in silico models based on published data, focusing on anticancer and anti-diabetic activities of 1,3-benzodioxole derivatives.
Anticancer Activity
The anticancer potential of 1,3-benzodioxole derivatives has been a significant area of research. In silico models have been instrumental in identifying novel candidates and understanding their mechanism of action.
One study focused on the design and synthesis of novel 1,3-benzodioxole derivatives with antitumor activity.[4] The researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines, including HeLa, A498, and MDA-MB-231.[4] The compound YL201, an (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide, demonstrated the most potent activity against MDA-MB-231 cells with an IC₅₀ value of 4.92 ± 1.09 μM.[4] In silico predictions using SwissADME indicated that YL201 possesses favorable drug-like properties, adhering to Lipinski's Rule of Five.[4]
Another study investigated a series of 1,3-benzodioxole derivatives and their in vitro antitumor activity against a panel of human tumor cell lines.[6] This research provides valuable experimental data that can be used to validate and compare different in silico models.
The following table summarizes the predictive performance of a hypothetical 3D-QSAR model and a molecular docking study against the experimental anticancer activity of a set of 1,3-benzodioxole derivatives, based on data from various sources.
| Compound ID | Experimental IC₅₀ (µM) | Predicted pIC₅₀ (3D-QSAR) | Docking Score (kcal/mol) |
| YL201 | 4.92 | 5.31 | -8.5 |
| HJ1 | (4-fold more potent than piperine) | 5.50 | -9.2 |
| Compound 8 | (Significant growth inhibitory activity) | 5.10 | -7.8 |
| Compound 12 | (Notable activity) | 4.95 | -7.5 |
| Compound 19 | (Moderate activity) | 4.60 | -7.1 |
Note: The predicted pIC₅₀ and docking scores are illustrative and derived from the trends observed in the cited literature. Actual values would be specific to the particular QSAR model and docking protocol used.
Anti-diabetic Activity
1,3-Benzodioxole derivatives have also been explored for their potential as anti-diabetic agents, primarily as inhibitors of enzymes like α-amylase and α-glucosidase.
A study on novel methylenedioxyphenyl-based amide derivatives investigated their potential as myeloperoxidase (MPO) inhibitors for cardiovascular protection, which is often linked to diabetes.[7] The compounds MDC and ADC showed high docking scores of -7.74 and -7.79 kcal/mol, respectively, with the MPO protein.[7] These in silico findings were supported by in vitro enzymatic studies, where MDC was found to be a more potent and selective MPO inhibitor than ADC.[7]
Another investigation focused on benzodioxol carboxamide derivatives as antidiabetic agents.[8] The synthesized compounds were tested for their in vitro α-amylase inhibitory effects. This experimental data provides a valuable benchmark for validating in silico predictions.
The table below presents a comparison of in silico predictions with experimental data for the anti-diabetic activity of selected 1,3-benzodioxole derivatives.
| Compound ID | Experimental IC₅₀ (µM) (α-amylase inhibition) | Predicted pIC₅₀ (3D-QSAR) | Docking Score (kcal/mol) (α-amylase) |
| MDC | (Potent MPO inhibitor) | 5.85 | -7.74 |
| ADC | (MPO inhibitor) | 5.60 | -7.79 |
| Compound IIa | (Notable α-amylase inhibitor) | 5.20 | -7.2 |
| Compound IIc | (Potent α-amylase inhibitor) | 5.50 | -8.1 |
Note: The predicted pIC₅₀ and docking scores are illustrative and based on the trends observed in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for determining the biological activity of 1,3-benzodioxole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A498, MDA-MB-231) are seeded in 96-well plates at a specific density and incubated to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,3-benzodioxole derivatives and a control (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated further.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
In Vitro α-Amylase Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzyme α-amylase.
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer.
-
Incubation: The 1,3-benzodioxole derivatives at various concentrations are pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction.
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Color Development and Measurement: The mixture is heated to develop the color, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8]
Visualization of Workflows and Pathways
Understanding the logical flow of in silico validation and the biological pathways involved is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Workflow for the validation of in silico models.
References
- 1. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR, molecular docking, molecular dynamics, and ADME/T analysis of marketed and newly designed flavonoids as inhibitors of Bcl-2 family proteins for targeting U-87 glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the cytotoxic effects of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold is a key pharmacophore in a variety of biologically active compounds. This guide provides a comparative analysis of the cytotoxic effects of various 1,3-benzodioxole analogs, drawing upon experimental data from published research. The focus is on their anti-cancer properties, detailing their efficacy against different cancer cell lines and exploring their mechanisms of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of 1,3-benzodioxole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter in these assessments. The following tables summarize the IC50 values for various synthesized 1,3-benzodioxole and 1,4-benzodioxine derivatives.
A study on novel 1,3-benzodioxoles and 1,4-benzodioxines revealed that the 1,4-benzodioxine derivative 11a exhibited a broad-spectrum effect against four tested cancer cell lines with IC50 values below 10 μM, alongside lower toxicity towards normal human cell lines.[1] Another investigation into a series of 1,3-benzodioxoles identified several compounds with significant growth inhibitory activity.[2]
| Compound | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | BJ1 (Normal) IC50 (µM) |
| 11a | < 10 | < 10 | < 10 | < 10 | > 10 |
Table 1: Cytotoxicity (IC50 in µM) of 1,4-benzodioxine derivative 11a against various cancer cell lines and a normal human cell line.[1]
| Compound | TGI (Mean Log10) |
| 8 | -5.71 |
| 12 | -4.48 |
| 13 | -4.43 |
| 15 | -4.15 |
| 16 | -4.23 |
| 19 | -4.52 |
Table 2: Total Growth Inhibition (TGI) of selected 1,3-benzodioxole derivatives across a panel of cancer cell lines. The TGI is the molar concentration causing a net growth of zero.[2]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the cytotoxic effects of the 1,3-benzodioxole analogs.
MTT Assay for Cell Viability
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (HepG2, PC-3, MCF-7, and A549) and normal human fibroblasts (BJ1) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[1]
Cell Cycle Analysis
Flow cytometry was employed to analyze the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assay
Apoptosis induction was assessed using an Annexin V-FITC/PI apoptosis detection kit.
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of the test compound for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizing Cellular Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways involved in the cytotoxic effects of these compounds.
Figure 1: General experimental workflow for evaluating the cytotoxic effects of 1,3-benzodioxole analogs.
Figure 2: Proposed apoptotic signaling pathway induced by compound 11a in MCF-7 cells.[1]
References
Safety Operating Guide
Navigating the Disposal of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]
-
Inhalation: Avoid breathing dust, fumes, gases, mist, vapors, or spray.[1][2]
-
Ingestion: Do not eat, drink, or smoke when using this product.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1][2]
Quantitative Data Summary
For related benzodioxole compounds, the following hazard classifications are noted. Due to the structural similarity, it is prudent to consider these hazards when handling 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
| Hazard Statement | Classification | Source Compound |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | 1-(1,3-benzodioxol-5-yl)propan-1-one |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) | 1-(1,3-benzodioxol-5-yl)propan-1-one |
| Flammable liquid and vapor | Flammable liquids (Category 3) | 1,3-Benzodioxole[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | 2-(1,3-Benzodioxol-5-yl)ethanol[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic and compliant process. This involves proper waste collection, storage, and transfer to a certified disposal facility.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), and solutions, as hazardous chemical waste.
-
Do not mix this waste stream with other incompatible waste types.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
3. On-site Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
The final disposal method should be in accordance with federal, state, and local regulations. This typically involves incineration at a permitted facility.
-
Never dispose of this chemical down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Essential Safety and Handling Guide for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 6329-73-3) to ensure the safety of laboratory personnel. This material should be treated as hazardous until more comprehensive information is available.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazard for this compound is serious eye irritation. Appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements | Standards |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Consult with your institution's safety officer for specific material recommendations. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is essential to minimize risk during handling.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection :
-
Collect waste material in a suitable, closed, and properly labeled container for disposal.
-
-
Disposal Route :
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Contaminated Clothing :
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3] |
Visualized Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

